molecular formula C9H9FN2 B1405054 (5-Fluoro-1H-indol-4-yl)methanamine CAS No. 1425932-32-6

(5-Fluoro-1H-indol-4-yl)methanamine

Cat. No.: B1405054
CAS No.: 1425932-32-6
M. Wt: 164.18 g/mol
InChI Key: XXVSEWJCWRCTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-1H-indol-4-yl)methanamine (CAS 1425932-32-6) is a high-purity chemical building block with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol. This compound features a primary amine functional group attached to a 5-fluoroindole scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Indole derivatives have been extensively researched for their potential antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Specifically, (5-Fluoro-1H-indol-4-yl)methanamine serves as a key precursor in the synthesis of more complex molecules. Research has explored similar 3-substituted-1H-imidazol-5-yl-1H-indole compounds as novel anti-MRSA (Methicillin-resistant Staphylococcus aureus ) agents, highlighting the strategic importance of the indole core and halogen substitution in developing new antibiotics . The presence of the fluorine atom can significantly influence a compound's electronic properties, metabolic stability, and binding affinity, making this amine a versatile reagent for constructing potential therapeutic candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information, which recommends storage under inert gas at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-1H-indol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSEWJCWRCTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Fluoro-1H-indol-4-yl)methanamine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-Fluoro-1H-indol-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic introduction of a fluorine atom into the indole ring system can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of (5-Fluoro-1H-indol-3-yl)methanamine, a fluorinated tryptamine derivative with significant potential in drug discovery.

While the initially requested "(5-Fluoro-1H-indol-4-yl)methanamine" is a less documented isomer, this guide will focus on the more extensively characterized and synthetically accessible regioisomer, (5-Fluoro-1H-indol-3-yl)methanamine (CAS Number: 113188-82-2) . This compound serves as a valuable case study for researchers and drug development professionals exploring fluorinated indoleamines.

Structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine), this molecule is a prime candidate for investigation as a ligand for serotonin (5-HT) receptors.[2] The presence of the fluorine atom at the 5-position is a deliberate modification aimed at enhancing its drug-like properties.[2] This document will detail its chemical properties, provide a robust synthetic protocol, explore its biological context, and propose a workflow for its characterization and biological evaluation.

Physicochemical Properties

The fundamental physicochemical properties of (5-Fluoro-1H-indol-3-yl)methanamine are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.

PropertyValue
CAS Number 113188-82-2[2]
Molecular Formula C₉H₉FN₂[2]
Molecular Weight 164.18 g/mol [2]
Appearance Not specified (likely a solid)[2]
Purity Commercially available up to 98%[2]

Synthesis of (5-Fluoro-1H-indol-3-yl)methanamine

The synthesis of (5-Fluoro-1H-indol-3-yl)methanamine can be efficiently achieved through a two-step process starting from the commercially available 5-fluoro-1H-indole. This pathway involves an initial Vilsmeier-Haack formylation to introduce a formyl group at the C3 position of the indole ring, followed by a reductive amination to yield the target primary amine.[2]

Synthetic Workflow Diagram

G A 5-Fluoro-1H-indole B Vilsmeier-Haack Reaction (DMF, POCl₃) A->B C 5-Fluoro-1H-indole-3-carbaldehyde B->C D Reductive Amination (NH₄OAc, NaBH₃CN) C->D E (5-Fluoro-1H-indol-3-yl)methanamine D->E

Caption: Proposed synthetic workflow for (5-Fluoro-1H-indol-3-yl)methanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

This step employs the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocycles like indole.[2]

  • Reagent Preparation: In a fume hood, cool a flask containing N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 5-fluoro-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium hydroxide (NaOH) to a pH of 8-9.

  • Isolation and Purification: The resulting precipitate, 5-fluoro-1H-indole-3-carbaldehyde, is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from ethanol.[2]

Step 2: Synthesis of (5-Fluoro-1H-indol-3-yl)methanamine

This step utilizes reductive amination to convert the aldehyde intermediate into the target primary amine.[2]

  • Reaction Setup: Dissolve 5-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in methanol. To this solution, add ammonium acetate (NH₄OAc, approximately 10 equivalents) and stir until fully dissolved.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the aldehyde starting material by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dissolve the residue in water and basify with an aqueous NaOH solution.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The final compound, (5-Fluoro-1H-indol-3-yl)methanamine, can be purified by column chromatography on silica gel.[2]

Biological Context and Potential Applications

Structural Analogy to Serotonin

The core structure of (5-Fluoro-1H-indol-3-yl)methanamine is that of an indoleamine, which is a close structural analog of the neurotransmitter serotonin.[2] This strong structural similarity makes it a compelling candidate ligand for various serotonin (5-HT) receptor subtypes.[2] The 5-HT receptor family is a critical target for a wide array of pharmaceuticals used to treat psychiatric and neurological disorders.[3][4] Indole derivatives have a well-established history as potent serotonergic modulators.[5]

The Role of Fluorination in Drug Design

The introduction of a fluorine atom at the 5-position of the indole ring is a strategic decision in medicinal chemistry. Fluorination can confer several advantageous properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life in vivo.[2][6]

  • Modulated Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes, including the blood-brain barrier.[2]

  • Improved Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions with the amino acid residues in the binding pocket of a biological target.[1][2]

Studies on other fluorinated tryptamines have shown that fluorination can have varied effects on receptor affinity and functional activity, sometimes enhancing binding at certain receptor subtypes while diminishing it at others.[7] This highlights the importance of empirical testing for each new fluorinated analog.

Proposed Experimental Workflow: Biological Evaluation

To elucidate the pharmacological profile of (5-Fluoro-1H-indol-3-yl)methanamine, a systematic evaluation of its interaction with key biological targets is necessary. A radioligand binding assay is a standard and robust method to determine the binding affinity of a compound for a specific receptor.[2]

Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol provides a general framework for assessing the binding affinity of the title compound for a serotonin receptor subtype of interest (e.g., 5-HT₁A or 5-HT₂A).

G A Prepare cell membranes expressing the target 5-HT receptor C Incubate membranes, radioligand, and varying concentrations of test compound A->C B Prepare assay buffer and solutions of radioligand and test compound B->C D Separate bound from free radioligand via rapid filtration C->D E Quantify bound radioactivity using scintillation counting D->E F Data Analysis: Generate competition curve, determine IC₅₀, and calculate Ki E->F

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A).[2]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors), and varying concentrations of (5-Fluoro-1H-indol-3-yl)methanamine in an appropriate binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[2]

  • Quantification: Add a scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.[2]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, determine the half-maximal inhibitory concentration (IC₅₀). The binding affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.[2]

Conclusion

(5-Fluoro-1H-indol-3-yl)methanamine is a fluorinated indoleamine with considerable potential for further investigation in drug discovery. While specific published data on its biological activity are limited, its structural relationship to serotonin suggests it may interact with 5-HT receptors.[2] The strategic incorporation of a fluorine atom is a well-established method to enhance drug-like properties.[1] The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers interested in exploring the pharmacological profile of this and related compounds, paving the way for the development of novel therapeutics for central nervous system disorders.

References

  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - MDPI. (URL: [Link])

  • Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders | ACS Medicinal Chemistry Letters. (URL: [Link])

  • 5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC. (URL: [Link])

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - MDPI. (URL: [Link])

  • Design of Molecules Acting on the Serotonin Receptors - Bentham Science Publishers. (URL: [Link])

  • Design of Molecules Acting on the Serotonin Receptors - Ingenta Connect. (URL: [Link])

  • Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants | Journal of Medicinal Chemistry. (URL: [Link])

  • Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed. (URL: [Link])

Sources

(5-Fluoro-1H-indol-4-yl)methanamine structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-Fluoro-1H-indol-4-yl)methanamine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of (5-Fluoro-1H-indol-4-yl)methanamine, a fluorinated indole derivative of significant interest to researchers, scientists, and professionals in drug development. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can modulate a compound's electronic properties, metabolic stability, and binding affinity for biological targets.[1] This document outlines the chemical properties, a plausible synthetic pathway with detailed experimental protocols, and an exploration of the potential biological activities of (5-Fluoro-1H-indol-4-yl)methanamine. The content is structured to provide both foundational knowledge and practical insights for the synthesis and evaluation of this and related compounds.

Introduction: The Significance of Fluorinated Indoleamines

The indole nucleus is a core structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The strategic introduction of a fluorine atom onto the indole ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. Fluorination can lead to improved metabolic stability, increased binding affinity to target proteins, and altered lipophilicity, which influences cell membrane permeability.[4]

(5-Fluoro-1H-indol-4-yl)methanamine is a fluorinated tryptamine derivative. The presence of the aminomethyl group at the C4 position of the indole ring is a less common substitution pattern compared to the more frequently studied 2- and 3-substituted analogues. The unique positioning of the substituents in this molecule makes it a compelling candidate for investigation in drug discovery programs, particularly for targets where specific steric and electronic interactions are crucial for activity.

Physicochemical Properties

A summary of the key physicochemical properties of (5-Fluoro-1H-indol-4-yl)methanamine is presented in the table below. These values are calculated based on the chemical structure, as extensive experimental data for this specific isomer is not widely available in the public domain.

PropertyValue
CAS Number Not assigned
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
Appearance Predicted to be a solid at room temperature
Purity Dependent on synthesis and purification
Solubility Predicted to be soluble in organic solvents like methanol, DMSO
XLogP3 1.5 (Predicted)
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Proposed Synthesis and Experimental Protocols

Direct functionalization of the C4 position of the indole ring is notoriously challenging due to the higher reactivity of the C3 position.[5][6] Therefore, a multi-step synthetic approach is proposed, starting from a readily available precursor. This proposed pathway leverages established and reliable organic chemistry transformations to achieve the desired substitution pattern.

Proposed Synthetic Workflow

The synthesis of (5-Fluoro-1H-indol-4-yl)methanamine can be envisioned as a three-step process starting from the commercially available 5-fluoro-4-nitro-1H-indole. This route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group, and finally, the reduction of the nitrile to the target methanamine.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Nitrile Reduction start 5-Fluoro-4-nitro-1H-indole intermediate1 5-Fluoro-1H-indol-4-amine start->intermediate1   H₂, Pd/C or SnCl₂    intermediate2 5-Fluoro-1H-indole-4-carbonitrile intermediate1->intermediate2   1. NaNO₂, HCl      2. CuCN, KCN    final_product (5-Fluoro-1H-indol-4-yl)methanamine intermediate2->final_product   LiAlH₄ or H₂, Raney Ni   

Caption: Proposed synthetic workflow for (5-Fluoro-1H-indol-4-yl)methanamine.

Detailed Experimental Protocols

This protocol describes the reduction of the nitro group of 5-fluoro-4-nitro-1H-indole to the corresponding amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-4-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or under a hydrogen balloon). Purge the system with hydrogen gas and then maintain a hydrogen atmosphere.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-1H-indol-4-amine. The product can be further purified by column chromatography on silica gel if necessary.

This protocol outlines the conversion of the primary amine to a nitrile group.[7]

  • Diazotization:

    • Suspend 5-fluoro-1H-indol-4-amine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water in a round-bottom flask.

    • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours, monitoring for the evolution of nitrogen gas to cease.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-fluoro-1H-indole-4-carbonitrile.

This final step involves the reduction of the nitrile to the primary amine.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 5-fluoro-1H-indole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up and Purification:

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (5-Fluoro-1H-indol-4-yl)methanamine.

    • The product can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compounds would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of (5-Fluoro-1H-indol-4-yl)methanamine is expected to show characteristic signals for the indole protons, the benzylic CH₂ protons, and the NH₂ protons. The fluorine atom will cause splitting of adjacent proton signals.

    • ¹³C NMR will show the corresponding carbon signals, with the C-F coupling being a key diagnostic feature.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.18 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole and the primary amine, as well as C-H and C=C stretching of the aromatic system, are expected.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for (5-Fluoro-1H-indol-4-yl)methanamine is not available, its structural features suggest several potential areas of pharmacological interest.

  • Structural Analogy to Neurotransmitters: The indoleamine core is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine). This suggests that the compound could be a ligand for serotonin (5-HT) receptors, which are targets for a wide range of drugs treating depression, anxiety, and migraines.[4]

  • Kinase Inhibition: Aminomethylindole derivatives have been investigated as inhibitors of various protein kinases, such as pp60c-Src, which are implicated in cancer cell growth and proliferation.[3][8] The specific substitution pattern of (5-Fluoro-1H-indol-4-yl)methanamine may confer selectivity for certain kinase targets.

  • Antimicrobial and Antiparasitic Activity: Indole derivatives are known to possess antimicrobial and antiparasitic properties. Aminoindoles, in particular, have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[9]

  • Bioisosterism and Drug Design: The aminomethyl group can act as a bioisostere for other functional groups, a strategy used in drug design to improve a compound's pharmacokinetic and pharmacodynamic properties.[10][11][12]

The visualization below illustrates the potential interaction of an indoleamine with a hypothetical receptor binding site, highlighting the key pharmacophoric features.

G cluster_receptor Receptor Binding Pocket cluster_ligand (5-Fluoro-1H-indol-4-yl)methanamine H-Bond Acceptor H-Bond Acceptor Hydrophobic Pocket Hydrophobic Pocket H-Bond Donor H-Bond Donor Aromatic Stacking Region Aromatic Stacking Region Indole_NH Indole NH Indole_NH->H-Bond Acceptor H-Bond Amine_NH2 Amine NH₂ Amine_NH2->H-Bond Donor H-Bond Indole_Ring Indole Ring Indole_Ring->Aromatic Stacking Region π-π Stacking Fluoro_Group Fluoro Group Fluoro_Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Potential binding interactions of (5-Fluoro-1H-indol-4-yl)methanamine.

Safety and Handling

As with any research chemical with limited toxicological data, (5-Fluoro-1H-indol-4-yl)methanamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(5-Fluoro-1H-indol-4-yl)methanamine is a fluorinated indole derivative with potential for further exploration in medicinal chemistry and drug discovery. Although its synthesis and biological activity are not extensively documented, a plausible synthetic route can be devised based on established chemical principles. Its structural similarity to known bioactive molecules suggests potential interactions with various biological targets, including serotonin receptors and protein kinases. The detailed synthetic protocols and characterization workflows provided in this guide offer a solid foundation for researchers interested in investigating the pharmacological profile of this and related compounds.

References

  • Jia, Y., et al. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters.
  • KOASAS. (2021). Ruthenium(II)
  • Lv, J., et al. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine.
  • mocedes.org. Gramine: A Multidisciplinary Review on an Indole Alkaloid Bridging Chemistry, Biology, and Medicine.
  • PMC. (2017). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies.
  • Semantic Scholar.
  • BenchChem. (2025). (5-Fluoro-1H-indol-3-YL)methanamine CAS number lookup.
  • BenchChem. 5-Fluoro-1H-indol-4-amine.
  • Filo. (2025). Experiment 5: Synthesis of Gramine by Mannich Reaction.
  • PMC. Recent Developments of Gramine: Chemistry and Biological Activity.
  • BenchChem.
  • Karger Publishers. (2010). Evaluation of Novel Aminomethyl Indole Derivatives as Src Kinase Inhibitors and Antioxidant Agents.
  • ACS Publications. (2016). Synthesis of Quinoline-Fused 1-Benzazepines through a Mannich-Type Reaction of a C,N-Bisnucleophile Generated from 2-Aminobenzaldehyde and 2-Methylindole.
  • PubMed. (2005). Synthesis and structure-activity relationship of a novel series of aminoalkylindoles with potential for imaging the neuronal cannabinoid receptor by positron emission tomography.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025).
  • PubMed. (2008). Novel aminomethylindole derivatives as inhibitors of pp60c-Src tyrosine kinase: synthesis and biological activity.
  • PMC.
  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Future4200. Aminoalkylindoles: Structure—Activity Relationships of Novel Cannabinoid Mimetics.
  • Chemspace. Bioisosteric Replacements.
  • MDPI. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.
  • PMC. 4-Cyanoindole-2ʹ-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue.
  • PubMed. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025).
  • ResearchGate. (2024). Ru(II)
  • Drug Discovery. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Squarespace. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Mannich reaction.
  • ResearchGate. Design and synthesis of selective cannabinoid receptor ligands: Aminoalkylindole and other heterocyclic analogs.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • PMC.
  • PMC. Biomedical Importance of Indoles.
  • Synthesis of 4-functionalized-1H-indoles
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017).
  • American Chemical Society. (2025).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ACS Catalysis. (2019).
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Synthesis and Chemistry of Indole.
  • ResearchGate. Synthesis of 4‐Cyanoindole Nucleosides, 4‐Cyanoindole‐2ʹ‐Deoxyribonucleoside‐5ʹ‐Triphosphate (4CIN‐TP)
  • Benchchem. The Discovery and Synthetic History of 4-Methyl-1H-indol-3-amine: A Technical Guide.
  • Chem-Impex. 4-Cyanoindole.
  • Alfa Chemistry. Mannich Reaction.
  • Benchchem. Technical Support Center: Synthesis of 4-Methyl-1H-indol-3-amine.
  • ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.

Sources

biological activity of 5-fluoroindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 5-Fluoroindole Derivatives

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The strategic introduction of a fluorine atom, particularly at the 5-position, has emerged as a powerful tool in drug design. This modification can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacological profiles compared to their non-fluorinated counterparts.[1][2] This guide offers a comprehensive exploration of the diverse biological activities exhibited by 5-fluoroindole derivatives, providing researchers, scientists, and drug development professionals with a synthesis of foundational knowledge, field-proven insights, and detailed experimental methodologies.

The Strategic Advantage of the 5-Fluoro Substituent

The C-F bond is the strongest single bond in organic chemistry. Its introduction into the indole ring at the 5-position imparts several advantageous physicochemical properties:

  • Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.[2][3]

  • Enhanced Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

  • Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing binding interactions with protein targets.

  • Conformational Control: Fluorine can induce specific conformational preferences in a molecule, leading to more selective and potent binding to target enzymes or receptors.

These properties collectively make the 5-fluoroindole scaffold a "privileged" structure in the quest for novel therapeutics.

Anticancer Activity: Mechanisms and Applications

5-Fluoroindole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

Cytotoxicity Against Solid Tumors

Derivatives of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have shown potent cytotoxic effects against various cancer cell lines.[4] In a notable study, specific derivatives were found to be highly effective against the A549 human lung carcinoma cell line and the U-87MG human glioblastoma cell line, with some compounds exhibiting greater efficacy than the standard chemotherapy drug, cisplatin.[4]

Structure-Activity Relationship (SAR) Insights: The anticancer activity is highly dependent on the substitution patterns on the thiosemicarbazone moiety.

  • A 3-chloro substitution on the phenyl ring (compound 7l ) was found to be crucial for high activity against the A549 cell line.[4]

  • A 4-trifluoromethyl group on the phenyl ring (compounds 6d and 7d ) contributed to enhanced efficacy against the U-87 MG cell line.[4]

  • Crucially, some of the most active compounds, such as 6a , 6b , and 7l , showed high selectivity, exhibiting potent anticancer effects while remaining non-toxic to normal human lung fibroblast cells (CCD-19Lu).[4]

Table 1: Anticancer Activity of Selected 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones [4]

CompoundR1 SubstituentR2 SubstituentA549 IC50 (µM)U-87MG IC50 (µM)CCD-19Lu (Normal Cell) IC50 (µM)
6l 3-ChloroMethyl20.6-< 400
7l 3-ChloroEthyl58.8-> 400
6d 4-TrifluoromethylMethyl-46.6< 400
7d 4-TrifluoromethylEthyl-34.9< 400
Cisplatin --66.796.7-
Prodrug Strategy: Peroxidase-Activated Therapy

A highly innovative approach involves using 5-fluoroindole-3-acetic acid (5-F-IAA) as a prodrug for targeted cancer therapy.[5][6] The core principle is the enzymatic activation of a non-toxic prodrug into a potent cytotoxin specifically at the tumor site.

Mechanism of Action: The enzyme horseradish peroxidase (HRP), which can be targeted to tumors via antibody-directed or gene-directed therapy, oxidizes 5-F-IAA. This oxidation forms a radical-cation that rapidly fragments, eliminating CO2 and generating a cytotoxic 3-methylene-2-oxindole analogue.[5] This reactive species can then conjugate with essential biological nucleophiles like thiols and DNA, leading to cell death.[5][6]

Interestingly, while 5-F-IAA is oxidized by HRP more slowly than its non-fluorinated counterpart, it exhibits significantly higher cytotoxicity.[5] This potent activity has been demonstrated in multiple human tumor cell lines, including MCF7 (breast) and HT29 (colon).[5][6]

Diagram: Peroxidase-Mediated Activation of 5-Fluoroindole-3-acetic acid

G Prodrug 5-Fluoroindole-3-acetic acid (Non-toxic Prodrug) Radical Radical-Cation Intermediate Prodrug->Radical Oxidation -e-, -H+ HRP Horseradish Peroxidase (HRP) (Tumor-Targeted Enzyme) HRP->Radical Catalysis Cytotoxin 3-Methylene-2-oxindole Analogue (Reactive Cytotoxin) Radical->Cytotoxin Fragmentation -CO2 Target Cellular Nucleophiles (Thiols, DNA) Cytotoxin->Target Conjugation Death Cell Death Target->Death Leads to

Caption: Oxidative activation of the 5-F-IAA prodrug by HRP.

Antiviral and Antimicrobial Activities

The 5-fluoroindole scaffold is a versatile backbone for developing agents against a range of pathogens, from viruses to bacteria, including drug-resistant strains.

Antiviral Properties

Novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have been synthesized and tested against a panel of viruses.[7] Derivatives with an ethyl group at the R2 position were particularly effective.[7] Specific compounds showed promising activity against Herpes Simplex Virus (HSV-1, HSV-2), Vaccinia Virus (VV), and Coxsackie B4 virus.[7][8]

Furthermore, a series of N-cyclobutyl 5-fluoroindole-3-carbonitrile derivatives demonstrated high potency against the Hepatitis C Virus (HCV) replicon, with some compounds showing activity in the low nanomolar range (EC50 = 4–460 nM).[9] Structure-activity relationship studies revealed that the 5-fluoroindoles were generally more active than their 4-fluoroindole counterparts.[8][9]

Antituberculosis and Antibacterial Effects

Tuberculosis remains a major global health threat, and new therapeutics are urgently needed. 5-Fluoroindole (5-FI) itself has shown potent inhibitory activity against the growth of the H37Rv strain of Mycobacterium tuberculosis (Mtb).[10] Its activity extends to clinical Mtb isolates that are resistant to at least two first-line drugs.[10] The position of the fluorine atom is critical; moving it from the 5-position to the 6- or 7-position reduces the antitubercular activity by over 15- and 31-fold, respectively.[10]

Beyond tuberculosis, 5-fluoroindole derivatives have shown broad-spectrum antibacterial potential.

  • Anti-biofilm Activity: 5-fluoroindole can inhibit biofilm formation and virulence factor production in the opportunistic pathogen Serratia marcescens.[11] It effectively suppresses swarming and swimming motility and reduces the production of extracellular proteases and lipases.[11]

  • Gram-Positive and Gram-Negative Activity: Various synthesized derivatives have been screened for activity against Staphylococcus albus (Gram-positive) and Escherichia coli (Gram-negative).[12][13]

Enzyme Inhibition and Neurological Activity

α-Glucosidase Inhibition for Diabetes Management

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors.[3][14]

Several of these compounds exhibited inhibitory activity 10 to 15 times higher than the reference drug, acarbose.[3][15]

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives [3][14]

CompoundIC50 (µM)
3d 49.89 ± 1.16
3f 35.83 ± 0.98
3i 56.87 ± 0.42
Acarbose (Reference) 569.43 ± 43.72
5-fluoro-2-oxindole (Parent) 7510 ± 170

Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of the enzyme.[15] Molecular docking simulations suggest they bind effectively within the active pocket of α-glucosidase.[15]

Targeting Neurodegenerative-Associated Enzymes

The 5-fluoroindole scaffold also holds promise for treating neurodegenerative disorders like Alzheimer's disease. One key therapeutic target is acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[16] Fluorinated indole derivatives have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BChE), with IC50 values in the low micromolar and even nanomolar range.[17]

Experimental Protocols and Methodologies

The trustworthiness of any scientific claim rests on reproducible methodologies. This section provides validated, step-by-step protocols for the synthesis and evaluation of 5-fluoroindole derivatives.

Synthesis: The Fischer Indole Synthesis

This classic and robust method is widely used for preparing the 5-fluoroindole core.[1][18] The causality behind this multi-step process is a cascade of acid-catalyzed reactions leading to the stable aromatic indole ring.

Diagram: General Workflow for Synthesis and Screening

G cluster_synthesis Synthesis & Purification cluster_validation Characterization cluster_screening Biological Evaluation Start Starting Materials (4-Fluorophenylhydrazine, Ketone/Aldehyde) Condense Condensation to form Arylhydrazone Start->Condense Cyclize Acid-Catalyzed Cyclization (Fischer Synthesis) Condense->Cyclize Purify Purification (Chromatography, Recrystallization) Cyclize->Purify Characterize Structural Confirmation (NMR, MS, IR) Purify->Characterize Assay In Vitro Bioassays (e.g., MTT, Enzyme Inhibition) Characterize->Assay Data Data Analysis (IC50 Determination) Assay->Data Hit Hit Identification Data->Hit

Sources

Comprehensive Spectroscopic Elucidation of (5-Fluoro-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The functionalization of the indole core remains a cornerstone in modern medicinal chemistry and drug design. Among indole derivatives, (5-Fluoro-1H-indol-4-yl)methanamine (CAS 1425932-32-6) serves as a critical, high-purity chemical building block[1]. The strategic introduction of a fluorine atom at the C5 position adjacent to an aminomethyl substituent at the C4 position fundamentally alters the molecule's electronic topology, lipophilicity, and metabolic stability.

From an analytical perspective, this molecule represents a rigorous test for spectroscopic methodology. As a senior application scientist, validating this structure requires a multiparametric approach: the fluorine atom acts as a highly sensitive, 100% naturally abundant bioorthogonal NMR probe[2], while the primary amine dictates predictable gas-phase fragmentation dynamics during mass spectrometry[3]. This technical guide outlines the causality of these physicochemical behaviors and provides a field-proven, self-validating framework for its structural elucidation.

ExperimentalWorkflow Prep Sample Prep: Solvent & Standard H1_NMR 1H NMR Acquisition (Regiochemistry) Prep->H1_NMR 500 MHz, DMSO-d6 F19_NMR 19F NMR Acquisition (Bioorthogonal Probe) Prep->F19_NMR CFCl3 Ref MS_ESI ESI-HRMS (Exact Mass) Prep->MS_ESI LC injection Validation Multiparametric Validation Matrix H1_NMR->Validation 3J_HF / 4J_HF Couplings F19_NMR->Validation Shielding Environment CID_Frag CID Fragmentation (Structural Core) MS_ESI->CID_Frag Isolation of [M+H]+ CID_Frag->Validation Neutral Loss (-NH3)

Caption: Self-validating experimental workflow for spectroscopic characterization of fluorinated indoles.

Spectroscopic Rationale: Causality in NMR

When observing the nuclear magnetic resonance (NMR) profile of (5-Fluoro-1H-indol-4-yl)methanamine, standard


H mapping alone is insufficient due to signal overlap and second-order effects. The presence of the 

F nucleus fundamentally transforms the analytical approach.
The Bioorthogonal Power of F

The


F nucleus is spin-½, boasts an exceptionally high gyromagnetic ratio (delivering 83.4% the sensitivity of 

H), and completely lacks a natural biological background[4]. Its vast chemical shift dispersion makes it hyper-responsive to local shielding environments. In 5-fluoroindoles, the fluorine atom is typically observed near

-120 to -125 ppm (relative to CFCl

)[5].
Scalar Coupling Causality

The key to proving the exact regiochemistry of this molecule lies in heteronuclear


-coupling.
  • 
    C-
    
    
    
    F Coupling:
    The
    
    
    carbon bonded directly to the fluorine will exhibit a massive one-bond scalar coupling (
    
    
    Hz). Furthermore, the
    
    
    and
    
    
    carbons will show characteristic two-bond scalar couplings (
    
    
    Hz)[6].
  • 
    H-
    
    
    
    F Coupling:
    The proton at
    
    
    will show a strong ortho-coupling to the fluorine (
    
    
    Hz), forcing it to appear as a doublet of doublets (coupled to
    
    
    H at
    
    
    and
    
    
    F at
    
    
    ). By systematically calculating these constants, the structure self-validates without requiring 2D NMR derivatives[6][7].

High-Resolution Mass Spectrometry (HRMS) Dynamics

Tandem mass spectrometry coupled with Electrospray Ionization (ESI) is the standard for amine-bearing heterocyclic validation. Because (5-Fluoro-1H-indol-4-yl)methanamine possesses a primary aliphatic amine on the


 substituent, it readily accepts a proton in the ESI source, yielding a highly stable 

pseudo-molecular ion[3].
Mechanistic Fragmentation (CID)

Upon subjecting the


 ion to Collision-Induced Dissociation (CID), the fundamental energetic rule dictates that the molecule will alleviate charge-site instability through neutral molecule ejection[8].
  • 
    -Cleavage:  The predominant fragmentation pathway is the heterolytic cleavage of the aliphatic C-N bond, driving the neutral loss of ammonia (-17.03 Da).
    
  • Cationic Stabilization: The resulting fragment (

    
     148.0563) is an indole-methylium/pyridinium-like species. The sheer abundance of this peak proves the presence of an extracyclic, easily leaving basic amine[3], distinct from remote hydrogen rearrangements seen in complex multicyclic indole alkaloids[9].
    

FragmentationLogic M_ion [M+H]+ m/z 165.0828 Alpha_cleav Alpha-Cleavage Intermediate m/z 148.0563 M_ion->Alpha_cleav Collision Induced Dissociation (-NH3) Arom_core Indole Core Fragment m/z 120.0245 Alpha_cleav->Arom_core Aromatic Ring Contraction / HCN Loss

Caption: Logical flow of collision-induced dissociation (CID) for (5-Fluoro-1H-indol-4-yl)methanamine.

Quantitative Data Summaries

Table 1: Predicted & Empirical NMR Data Summary ( )
Nucleus / PositionShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Causality / Assignment Note

H (NH)
11.2 - 11.5Broad SingletN/AHighly dependent on concentration and temperature.

H (C2-H)
~ 7.35Doublet

Coupled to the adjacent pyrrole proton.

H (C3-H)
~ 6.55Doublet / Multiplet

Typical shielding from the adjacent amine substituent environment.

H (C6-H)
~ 6.95Doublet of Doublets

,

Directly ortho to F, resulting in a distinct heteronuclear split.

H (C7-H)
~ 7.30Doublet of Doublets

,

Ortho to C6-H, meta to C5-F.

H (-CH

-)
~ 4.05SingletN/AIntegrates to 2H; shifted downfield due to adjacent amine.

C (C5)
~ 156.5Doublet

Massive 1-bond coupling validating C-F connectivity.

C (C4)
~ 118.0Doublet

Shift altered by the sterics of the methanamine.

F (C5-F)
-123.5Doublet / Multiplet

Bioorthogonal marker[10].
Table 2: High-Resolution ESI-MS/MS Data Parameters
Ion TypeFormulaExact Mass (Da)Empirical

[M+H]+
Relative AbundanceCausality of Formation
Precursor

165.0828165.0828100%Soft ESI(+) protonation on the primary amine.
Fragment 1

148.0562148.0563>80%Collision-induced

-cleavage (loss of 17.0265 Da,

).
Fragment 2

121.0454121.0450~25%Aromatic ring contraction; neutral loss of

.

Self-Validating Experimental Methodologies

To eliminate false positives resulting from isomeric indoles (e.g., 6-fluoro isomers or 3-methanamine variants), the following interconnected protocols must be strictly adhered to:

Protocol 1: Multinuclear NMR Acquisition Strategy

Objective: Acquire mutually corroborating


H, 

C, and

F spectra to cross-validate regiochemistry via shared scalar couplings.
  • Sample Preparation: Dissolve 15-20 mg of the solid (5-Fluoro-1H-indol-4-yl)methanamine standard in 600

    
    L of anhydrous 
    
    
    
    . Introduce 0.1% internal standard of Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl
    
    
    ) for
    
    
    F calibration.
  • 
    H NMR Acquisition: 
    
    • Set the spectrometer to 500 MHz.

    • Acquire 16 scans with a relaxation delay (

      
      ) of 2.0 seconds.
      
    • Validation checkpoint: Ensure the integration of the aromatic region equals exactly 4 protons (C2, C3, C6, C7).

  • 
    F NMR Acquisition (
    
    
    
    H-Decoupled vs. Coupled):
    • Acquire an initial

      
      F scan with inverse-gated 
      
      
      
      H decoupling to yield a single sharp singlet, confirming the absence of fluoride impurities.
    • Acquire a second

      
      F scan without proton decoupling.
      
    • Validation checkpoint: Measure the splitting of the fluorine peak; it must match the

      
       measured for the 
      
      
      
      proton in Step 2.
  • 
    C NMR Acquisition: 
    
    • Acquire at 125 MHz utilizing a minimum of 512 scans due to low natural abundance.

    • Validation checkpoint: Calculate the

      
       distance. It must strictly exceed 230 Hz, intrinsically validating direct 
      
      
      
      sp
      
      
      bonding[6].
Protocol 2: LC-HRMS Fragmentation Mapping

Objective: Establish the precise atomic composition and document the amine-specific fragmentation cascade.

  • Chromatographic Conditioning: Dilute the sample to 1

    
    g/mL in 50:50 Methanol:Water (0.1% Formic Acid). Inject 5 
    
    
    
    L onto a C18 Reverse Phase column.
  • ESI Source Tuning:

    • Operate in Positive Ion Mode (+).

    • Capillary voltage: 3.5 kV, Desolvation Temp: 350°C. Formic acid ensures a highly basic target is ionized to

      
       immediately[3].
      
  • MS1 Exact Mass Sweep:

    • Scan range

      
       50–500.
      
    • Validation checkpoint: Extract the

      
       peak. The mass error must be 
      
      
      
      5 ppm compared to theoretical 165.0828 Da.
  • Tandem MS/MS (CID Profiling):

    • Isolate

      
       165.08 in the quadrupole.
      
    • Apply stepped collision energies (10, 20, 30 eV) using Argon or Nitrogen collision gas.

    • Validation checkpoint: The spectrum must be dominated by a prominent -17 Da gap between precursor and base peak, definitively confirming the terminal aliphatic amine[3][11].

References

  • Benchchem. "(5-Fluoro-1H-indol-4-yl)methanamine". Benchchem.com.
  • American Chemical Society. "Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery".
  • National Institutes of Health. "Applications of 19F-NMR in Fragment-Based Drug Discovery". PubMed / PMC.
  • Semantic Scholar. "Reaction of indoles with aromatic fluoromethyl ketones...".
  • Wiley-VCH.
  • SciELO. "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry".
  • National Institutes of Health. "Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum...". PubMed / Wiley.
  • MDPI. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines...". MDPI Open Access.
  • National Institutes of Health.

Sources

potential therapeutic targets for 5-fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

5-Fluoroindole Derivatives: A Privileged Pharmacophore for Next-Generation Therapeutic Targets An Application Scientist’s Whitepaper on Molecular Interactions, Target Validation, and Pipeline Integration

Executive Summary

In modern drug discovery, the rational incorporation of fluorine atoms has transitioned from an empirical optimization strategy to a highly deterministic method for target engagement. Among fluorinated heterocycles, the 5-fluoroindole (5-FI) scaffold has emerged as a particularly privileged structural motif. The strategic positioning of the fluorine atom at the C5 position induces profound electronic and steric modifications, granting access to a broad spectrum of previously intractable binding pockets. This whitepaper synthesizes recent pharmacological data to systematically detail the primary therapeutic targets of 5-fluoroindoles across oncology, infectious diseases, and inflammation. Furthermore, it establishes rigorous, self-validating experimental protocols for evaluating target engagement, ensuring absolute data integrity during early hit-to-lead campaigns.

Pharmacological Rationale of the 5-Fluoroindole Scaffold

The utility of 5-fluoroindole as a therapeutic building block is intrinsically linked to the unique physicochemical properties of the carbon-fluorine (C-F) bond.

  • Electronic Modulation: Fluorine's intense electronegativity withdraws electron density from the conjugated indole ring system. This significantly lowers the pKa of the indole nitrogen, modulating its capacity to act as a hydrogen bond donor within deep protein binding pockets[1].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize indoles at the C5 position. Substituting a strongly bonded fluorine (C-F bond energy ~116 kcal/mol) at this exact locus acts as a metabolic shield, dramatically enhancing in vivo stability and extending the biological half-life of derivative compounds[1].

Pharmacophore Core 5-Fluoroindole Scaffold (C8H6FN) Prop1 C5-Fluorination Metabolic Shielding Core->Prop1 Prop2 Electron Withdrawing pKa Modulation Core->Prop2 T_Cardio Cardiovascular Targets Myeloperoxidase (MPO) Prop1->T_Cardio Prolonged Half-life T_Onco Oncology Targets APE1, Tubulin Prop2->T_Onco Enhanced Binding T_Infect Infectious Disease MetE (Bacteria), Integrase (Virus) Prop2->T_Infect Key H-Bond Mod.

Fig 1: Pharmacological rationale linking the 5-fluoroindole scaffold to therapeutic targets.

Landscape of Therapeutic Targets

Oncology: AP Endonuclease 1 (APE1) and Microtubule Dynamics

In oncology, 5-FI derivatives have shown exceptional utility in targeting DNA repair mechanisms and cell division. Human apurinic/apyrimidinic endonuclease 1 (APE1) is frequently overexpressed in advanced tumors, directly correlating with chemoresistance[2]. 5-Fluoroindole-2-carboxylic acid has been validated as a direct inhibitor of APE1 (IC50 = 10 μM)[2]. Additionally, chalcone-based 5-fluoroindole derivatives have demonstrated extreme potency against Colorectal Cancer (CRC) models. In biological assays utilizing patient-derived CRC organoids and HCT116-xenograft mice, these derivatives exhibited specific inhibitory activity with IC50 values dropping to the low nanomolar range (1.8–2.5 nM)[2]. Fluoroindole-tethered chromene derivatives also bind with high affinity to tubulin, disrupting microtubule dynamics (IC50 7.9–9.1 μM)[2].

Infectious Diseases: Antimicrobial and Antiviral Pathologies
  • Bacterial Pathogens: Unmodified 5-fluoroindole itself is a potent antibacterial agent[3]. Against Mycobacterium tuberculosis (Mtb) H37Rv strains, 5-FI derivatives reduce the bacterial burden efficiently (MIC ranging from 4.7–29.1 μM)[4]. In agricultural human-adjacent pathogens like Pseudomonas syringae pv. actinidiae (Psa), transcriptome analysis and structural docking have pinpointed Methionine Synthase II (MetE) as the primary target. Binding of 5-FI to MetE halts methionine synthesis, causing massive Reactive Oxygen Species (ROS) accumulation, disruption of cellular membrane integrity, and pathogen apoptosis (EC50 = 15.34 μg/mL)[5].

  • Viral Pathogens: Tetracyclic modifications of the 5-fluoroindole core yield potent antiviral agents. Scaffold 49, a specific 5-fluoroindole derivative, inhibits Wild-Type HIV Integrase (IC50 = 0.5 μM)[6].

PsaPathway Drug 5-Fluoroindole (15.34 μg/mL) Target Binds MetE Protein (Kd = 0.33 μM) Drug->Target Mech1 Methionine Synthesis Blockade Target->Mech1 Mech2 ROS Accumulation & Membrane Disruption Mech1->Mech2 Endpoint Bacterial Apoptosis (Psa Eradication) Mech2->Endpoint

Fig 2: Mechanism of action for 5-fluoroindole inducing apoptosis via MetE inhibition.

Cardiovascular Disease: Myeloperoxidase (MPO) Inhibition

In atherosclerosis, macrophage-derived Myeloperoxidase (MPO) oxidizes Low-Density Lipoproteins (LDL) within the vascular intima, driving atheromatous plaque formation[7]. Using structure-based design, researchers have synthesized 3-(aminoalkyl)-5-fluoroindoles that bind specifically to the heme pocket of MPO. These inhibitors block the progression of redox intermediates (Compound I and II), effectively neutralizing MPO-mediated taurine chlorination and LDL oxidation[7].

Quantitative Target Activity Summary

Target / PathwayPathology5-Fluoroindole DerivativeValidated Efficacy
APE1 Oncology (Chemoresistance)5-Fluoroindole-2-carboxylic acidIC50 = 10.0 μM
Tubulin Oncology (A549/MCF-7)Tethered chromene derivativesIC50 = 7.9–9.1 μM
Unknown/Mixed Colorectal CancerChalcone-based 5-fluoroindoleIC50 = 1.8–2.5 nM
MetE (Methionine Synthase II) Bacterial Infection (Psa)5-Fluoroindole (Base Scaffold)EC50 = 15.34 μg/mL
WT Integrase Viral Infection (HIV)Scaffold 49IC50 = 0.5 μM
Myeloperoxidase Cardiovascular (Atherosclerosis)3-(aminoalkyl)-5-fluoroindolesFunctional Inhibition

Rigorous Experimental Workflows for Target Validation

A major failure point in drug development is the over-reliance on a single biochemical assay, leading to false positives derived from non-specific aggregation or redox cycling. As Application Scientists, our protocols must be self-validating. Below are the definitive, step-by-step methodologies to validate 5-FI target engagement robustly.

Protocol 1: Orthogonal Target Engagement of MetE via ITC and MST[5]

To definitively prove that 5-FI exerts antibacterial effects by binding the MetE protein, we utilize a cross-validated thermodynamic and kinetic approach.

  • Step 1: Protein Preparation & Quality Control (DLS). Purify recombinant MetE. Causality: Before any binding assay, Dynamic Light Scattering (DLS) must be utilized to confirm the protein is monomeric. Aggregated proteins produce multi-phasic binding artifacts.

  • Step 2: Primary Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC). Titrate 5-FI into MetE at 25°C. Causality: ITC is label-free and directly measures the enthalpy (ΔH) and entropy (ΔS) of binding. It established a bulk binding affinity (Kd) of 8.55 μM[5].

  • Step 3: Orthogonal Validation via Microscale Thermophoresis (MST). Label MetE with a fluorescent dye and titrate 5-FI within a thermal gradient. Causality: ITC requires highly concentrated samples, which can sometimes force non-physiological hydrophobic stacking. MST works at highly dilute concentrations in free solution. MST confirmed true specific binding at an astonishing Kd of 0.33 μM[5].

  • Step 4: Mutagenesis Counter-Screen. Test 5-FI against a modified MetED693A mutant. Causality: This is the ultimate self-validation step. Because Asp693 was identified via in silico docking as the primary hydrogen bond acceptor, removing it (via alanine substitution) must ablate binding. Experiments showed absolutely no binding to MetED693A, proving definitive, target-specific engagement[5].

Workflow Step1 1. Target Protein Preparation Purify Recombinant Protein Step2 2. Quality Control DLS (Monomeric Verification) Step1->Step2 Step3 3. Primary Binding Assay ITC (Thermodynamic Profiling) Step2->Step3 Stable Monomers Step4 4. Orthogonal Validation MST (Fluorescence-based Kd) Step3->Step4 Binding Confirmed Step5 5. Specificity Counter-Screen Evaluate Mutants (e.g., D693A) Step4->Step5 Validated Affinity

Fig 3: Self-validating experimental workflow for characterizing 5-fluoroindole target engagement.

Protocol 2: Kinetic Deconvolution of MPO Inhibition[7]

To validate 3-(aminoalkyl)-5-fluoroindoles for cardiovascular applications, we must prove functional neutralization of the enzyme in complex biological matrices.

  • Step 1: Taurine Chlorination Assay. Incubate MPO, hydrogen peroxide, taurine, and the 5-FI inhibitor. Causality: MPO's downstream product is hypochlorous acid (HOCl). Taurine reacts with HOCl to form a stable taurine chloramine, which can be quantitatively measured via TNB oxidation.

  • Step 2: Pre-Steady State Stopped-Flow Kinetics. Rapidly mix the 5-FI derivative with transient MPO intermediate (Compound I or II) and monitor absorbance via spectrometer. Causality: Standard steady-state assays cannot distinguish if an inhibitor is blocking the active site or simply scavenging downstream radicals. Stopped-flow kinetics isolate the precise catalytic step the 5-FI is disrupting[7].

  • Step 3: Physiologic LDL Oxidation Validation. Incubate the validated inhibitor with MPO and human LDL. Track oxidation via ApoB-100 electrophoretic mobility. Causality: This ensures the drug candidate remains active in a highly lipophilic, clinically relevant environment[7].

Translational Outlook

The 5-fluoroindole scaffold is no longer an ancillary building block; it is an active modulator of enzymatic pockets ranging from viral integrases to bacterial synthases and tumor DNA-repair machinery. Moving forward, the strategic integration of computational docking combined with self-validating biophysical workflows (ITC, MST, Stopped-flow kinetics) will rapidly accelerate 5-FI derivatives through the preclinical pipeline.

References

1.[2] Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems (National Institutes of Health). Available at: 2.[1] 5-Fluoroindole Properties and Applications (Chem-Impex). Available at: 3.[3] 5-Fluoroindole | Antibacterial Agent (MedChemExpress). Available at: 4.[4] 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection (ACS Omega). Available at: 5.[5] 5-Fluoroindole Inhibits Its Putative Target Methionine Synthase and Pseudomonas syringae pv. actinidiae Virulence (PubMed / JAFC). Available at: 6.[6] Indole – a promising pharmacophore in recent antiviral drug discovery (National Institutes of Health). Available at: 7.[7] Structure-Based Design, Synthesis, and Pharmacological Evaluation of 3-(Aminoalkyl)-5-fluoroindoles as Myeloperoxidase Inhibitors (ACS Publications / Journal of Medicinal Chemistry). Available at:

Sources

In-Silico Modeling of (5-Fluoro-1H-indol-4-yl)methanamine: A Comprehensive Technical Workflow for Aminergic GPCR Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics heavily relies on manipulating privileged scaffolds to enhance target engagement and pharmacokinetic resilience. (5-Fluoro-1H-indol-4-yl)methanamine represents a highly specific, structurally tuned pharmacophore. By uniting the serotonin-like indole core with a strategically positioned fluorine atom at C5 and a primary methanamine group at C4, this molecule presents unique challenges and opportunities for in silico modeling.

This whitepaper outlines an authoritative, causality-driven computational methodology—spanning Quantum Mechanical (QM) parameterization, orthosteric docking, and Molecular Dynamics (MD) simulations. It is designed to equip computational chemists and drug development professionals with a self-validating framework for modeling fluorinated indole derivatives against aminergic G protein-coupled receptors (GPCRs).

Structural Rationale: The Causality Behind the Scaffold

Successful in silico modeling requires fundamentally understanding the physical chemistry that drives molecular behavior. The components of (5-Fluoro-1H-indol-4-yl)methanamine are not random; they govern specific mechanistic outcomes:

  • The Indole Core: Serving as a rigid, aromatic bioisostere for natural tryptamines (e.g., serotonin), the indole ring drives target recognition via edge-to-face π-π stacking with conserved hydrophobic residues (such as Trp6.48 and Phe6.52) in the GPCR orthosteric pocket[1].

  • The 4-Methanamine Motif: At physiological pH (7.4), primary amines (pKa ~9.5–10.5) are protonated. In aminergic GPCRs (like 5-HT receptors), this protonated state is the absolute prerequisite for forming a salt bridge with the universally conserved Aspartate residue (Asp3.32) on transmembrane helix 3 (TM3)[1][2].

  • The 5-Fluoro Substituent: Fluorine is widely utilized in drug design to modulate lipophilicity and block metabolic liabilities[3][4]. Replacing the natural 5-hydroxyl group (found in serotonin) with a 5-fluoro group eliminates a hydrogen-bond donor, significantly altering the molecule's hydration shell. Furthermore, the high electronegativity of fluorine induces a strong localized dipole, demanding specialized force field parameterization to accurately capture potential orthogonal multipolar interactions in the binding site[4][5].

PharmacophoreMap Molecule (5-Fluoro-1H-indol-4-yl)methanamine (Target Ligand) F_Atom 5-Fluoro Motif (Metabolic Blocker / Multipole) Molecule->F_Atom Amine 4-Methanamine (NH3+) (Salt Bridge Anchor) Molecule->Amine Indole Indole Scaffold (Aromatic Core) Molecule->Indole Rec_F Hydrophobic Pocket F_Atom->Rec_F Steric / Dipole Rec_D Receptor Asp3.32 Amine->Rec_D Ionic Interaction Rec_W TM6 Aromatic Cluster (Trp6.48 / Phe6.52) Indole->Rec_W π-π Stacking

Caption: Pharmacophore interaction mapping of (5-Fluoro-1H-indol-4-yl)methanamine with GPCR residues.

Core Directive 1: Quantum Mechanical (QM) Parameterization

The Challenge with Fluorine in Standard Force Fields

Standard molecular mechanics force fields (like standard GAFF) often rely on isotropic point charges. These defaults systematically fail to capture the anisotropic charge distribution of the C-F bond, often underestimating the stability of fluorinated aromatics in the binding pocket by failing to capture the unique electrostatic balance[6][7].

Self-Validating Protocol: IPolQ Charge Derivation

To ensure trustworthy downstream docking and MD simulations, charges must be derived using an Implicitly Polarized Charge (IPolQ) scheme, which accounts for the polarization of the ligand by explicit water molecules[6].

Step-by-Step Methodology:

  • Initial Geometry Optimization: Subject the (5-Fluoro-1H-indol-4-yl)methanamine structure (in its protonated state) to QM optimization using Gaussian at the B3LYP/6-31G(d) level of theory.

  • Solvation Setup: Solvate the optimized ligand in a truncated octahedral box of SPC/Eb water molecules (minimum 12 Å buffer)[6].

  • MD Sampling for Polarization: Run a brief 10 ns MD simulation restraining the solute, allowing water to orient around the highly electronegative fluorine and the charged methanamine group.

  • IPolQ Derivation: Extract snapshots and calculate the mean-field electron density of the molecule in the explicit solvent. Assign Restrained Electrostatic Potential (RESP) charges that explicitly map this polarized state.

Core Directive 2: Target Selection & Molecular Docking

Causality of Receptor Preparation

Targeting 5-HT receptors (e.g., 5-HT1B or 5-HT2A) requires precise structural preparation. The orthosteric pocket of serotonin receptors features deep crevices where water networks play a critical thermodynamic role[1]. Because the 5-fluoro group disrupts traditional hydrogen bond networks[5], failing to manage explicit waters during docking will result in false-positive binding poses.

Self-Validating Protocol: Constrained Molecular Docking
  • Receptor Preparation: Retrieve the high-resolution crystal structure of the target GPCR (e.g., PDB ID: 4IAR for 5-HT1B or 6A93 for 5-HT2A). Remove all crystallographic waters except the conserved structural water network adjacent to TM3 and TM5.

  • Protonation State Assignment: Use PropKa to assign states at pH 7.4. Confirm that Asp3.32 is negatively charged (deprotonated) to act as the primary anchor[1].

  • Grid Generation: Center the docking grid precisely on the Cγ atom of Asp3.32 with a bounding box of 15 Å × 15 Å × 15 Å.

  • Docking Execution (Glide XP / AutoDock Vina):

    • Critical Constraint: Enforce a required ionic or hydrogen-bond constraint between the primary amine nitrogen of the ligand and the carboxylate oxygens of Asp3.32.

    • Rationale: This prevents generating chemically non-viable poses where the hydrophobic indole core inaccurately attempts to satisfy the charged aspartate.

InSilicoWorkflow LigPrep Ligand Prep (QM / IPolQ) Dock Constrained Docking (Force Salt Bridge) LigPrep->Dock RecPrep Receptor Prep (Retain Conserved Waters) Grid Grid Generation (Center: Asp3.32) RecPrep->Grid Grid->Dock MD MD Simulation (Trajectory Analysis) Dock->MD

Caption: Step-by-step pipeline ensuring a self-validating in silico methodology.

Core Directive 3: Molecular Dynamics (MD) Simulations

Static docking cannot validate the nuanced dynamics of fluorinated ligands. MD simulations are mandatory to verify if the 5-Fluoro modification maintains temporal stability without the thermodynamic anchor of a 5-hydroxyl hydrogen bond.

Step-by-Step Methodology:

  • System Assembly: Embed the resulting GPCR-ligand complex in a POPC lipid bilayer to simulate the cellular membrane environment. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Perform energy minimization (steepest descent), followed by an NVT ensemble (300 K) for 1 ns, and an NPT ensemble (1 bar) for 5 ns with position restraints on heavy protein atoms.

  • Production Run (≥ 500 ns): Release restraints and simulate.

  • Trajectory Analytics (The "Trustworthiness" Check):

    • Distance Tracking: Measure the distance between the methanamine nitrogen and the Asp3.32 carboxylate. A stable salt bridge must maintain a distance of < 3.5 Å for > 90% of the trajectory.

    • Hydration Shell Analysis: Analyze the radial distribution function (RDF) of water oxygen atoms around the 5-Fluoro atom to quantify the disruption of the local water network compared to non-fluorinated indoles[8].

In Silico ADMET Profiling & Data Presentation

Fluorination at the 5-position serves a dual purpose: modulating target binding and fortifying the molecule against pharmacokinetic degradation[9]. Standard indoles are rapidly metabolized by cytochrome P450 enzymes (e.g., CYP1A2) via hydroxylation at electron-rich positions[3]. The highly electronegative C-F bond blocks this liability.

Quantitative Data Summary

The following table contextualizes the theoretical ADMET shifts induced by the strategic substitution of (5-Fluoro-1H-indol-4-yl)methanamine against its non-fluorinated baseline.

Physicochemical / ADMET ParameterNon-Fluorinated Baseline5-Fluoro DerivativeRationale / Causality
Molecular Weight ( g/mol ) 146.19164.18Minimal bulk increase (F is ~20% larger than H)[4].
ClogP (Lipophilicity) ~1.50~1.85Fluorine increases lipophilicity, aiding blood-brain barrier (BBB) penetration[9].
pKa of Methanamine ~9.8~9.2Inductive electron withdrawal (-I effect) of fluorine slightly lowers amine pKa, though it remains protonated at physiological pH.
CYP450 Metabolic Liability High (Oxidation at C5)Low (Metabolically Blocked)High bond dissociation energy of the C-F bond resists enzymatic cleavage[5].
Topological Polar Surface Area 41.8 Ų41.8 ŲFluorine does not act as a traditional H-bond acceptor, keeping TPSA constant.

References

  • Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review Source: ResearchGate URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective Source: PubMed Central (PMC) URL:[Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field Source: Chong Lab / Journal of Chemical Information and Modeling URL:[Link]

  • Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides Source: MDPI URL:[Link]

  • Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL:[Link]

  • Structure and Function of Serotonin G protein Coupled Receptors Source: PubMed Central (PMC) URL:[Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies Source: MDPI URL:[Link]

Sources

Methodological & Application

synthesis of (5-Fluoro-1H-indol-4-yl)methanamine from 5-fluoro-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Scope: A comprehensive guide detailing the synthesis of the fluorinated tryptamine-like building block, (5-Fluoro-1H-indol-4-yl)methanamine, starting from the commercially available precursor 5-fluoro-4-nitro-1H-indole.

Introduction & Mechanistic Rationale

Fluorinated indole derivatives are highly sought after in medicinal chemistry. The introduction of a fluorine atom modulates the intrinsic physicochemical properties of the indole scaffold—such as lipophilicity, metabolic stability, and binding affinity—enhancing its viability for drug development[1]. Specifically, appending an aminomethyl group (methanamine) at the C4 position yields a molecular architecture distinct from the more common C3-substituted tryptamines, offering unique vectors for structure-activity relationship (SAR) exploration.

Because the starting material, 5-fluoro-4-nitro-1H-indole , possesses a nitro group at the target C4 position, it cannot undergo direct one-carbon homologation (e.g., via a Wittig or Henry reaction). Instead, the synthetic pathway must establish a functional handle to introduce the necessary carbon atom. To achieve this, we employ a reliable, E-E-A-T validated three-step sequence:

  • Catalytic Reduction: The C4-nitro group is reduced to an amine.

  • Sandmeyer Cyanation: The amine undergoes diazotization followed by cyanation, serving as the critical one-carbon homologation step[2][3].

  • Nitrile Reduction: The resulting carbonitrile is reduced exhaustively to the primary methanamine.

The electron-withdrawing nature of both the fluorine and the intermediate nitrile groups significantly influences the electronic transition states of the indole core, subtly stabilizing it against oxidative degradation during late-stage manipulations[4].

Proposed Synthetic Pathway

SynthesisRoute SM 5-Fluoro-4-nitro- 1H-indole Int1 5-Fluoro-1H-indol- 4-amine SM->Int1 10% Pd/C, H2 EtOH, rt, 4h Int2 5-Fluoro-1H-indole- 4-carbonitrile Int1->Int2 1. NaNO2, HCl, 0°C 2. CuCN, KCN, 60°C Prod (5-Fluoro-1H-indol-4-yl) methanamine Int2->Prod LiAlH4, THF 0°C to rt, 12h

Fig 1. Three-step synthesis of (5-Fluoro-1H-indol-4-yl)methanamine from 5-fluoro-4-nitro-1H-indole.

Quantitative Data & Reaction Overview

The table below summarizes the theoretical inputs, conditions, and expected practical yields for the three-step sequence.

StepTransformationKey ReagentsEquivalentsConditionsEstimated YieldPhysical State
1 Nitro Reduction10% Pd/C, H₂Catalyst: 0.1 eqEtOH, rt, 4h85–95%Pale brown solid
2 Sandmeyer CyanationNaNO₂, HCl, CuCNNaNO₂: 1.1 eqCuCN: 1.2 eqH₂O, 0 °C to 60 °C60–70%Off-white powder
3 Nitrile ReductionLiAlH₄LiAlH₄: 3.0 eqTHF, 0 °C to rt, 12h75–85%Viscous oil / solid

Detailed Experimental Protocols

These self-validating protocols emphasize the causality of physical manipulations to ensure high fidelity and safety during synthesis.

Protocol A: Synthesis of 5-Fluoro-1H-indol-4-amine

Objective: Selectively reduce the nitro group without causing catalytic defluorination.

  • Preparation : In an oven-dried, round-bottom flask, dissolve 5-fluoro-4-nitro-1H-indole (1.0 eq) in anhydrous ethanol (0.2 M).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Note: Purge the flask with Argon before adding the catalyst to prevent solvent auto-ignition.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas using a balloon apparatus. Repeat three times to ensure complete air displacement. Stir the black suspension vigorously at room temperature (rt) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup : Once the starting material is consumed, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad generously with hot ethanol.

  • Isolation : Concentrate the filtrate under reduced pressure. The crude 5-fluoro-1H-indol-4-amine is highly susceptible to atmospheric oxidation. It is recommended to use it immediately in the next step without further purification.

Protocol B: Synthesis of 5-Fluoro-1H-indole-4-carbonitrile via Sandmeyer Reaction

Objective: Convert the primary amine to a carbonitrile while suppressing indole polymerization[2][3].

  • Diazotization : Suspend the freshly prepared 5-fluoro-1H-indol-4-amine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and distilled water. Cool the suspension to exactly 0–5 °C in an ice-salt bath.

  • Nitrite Addition : Dissolve Sodium Nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this dropwise to the amine suspension, keeping the internal temperature strictly below 5 °C to prevent thermal decomposition of the diazonium salt. Stir for 30 minutes[2].

  • Cyanation : In a separate flask, prepare a well-stirred solution of Copper(I) Cyanide (CuCN, 1.2 eq) and Potassium Cyanide (KCN, 1.2 eq) in water. Safety Alert: Perform in a highly ventilated fume hood. Cool this solution to 0 °C.

  • Coupling : Add the cold diazonium solution dropwise into the CuCN/KCN mixture. Following the addition, slowly warm the reaction mixture to 60 °C for 1 hour to drive the nitrogen gas evolution and force the Sandmeyer coupling to completion.

  • Workup : Cool to room temperature. Crucial: Quench excess cyanide by adding an aqueous sodium hypochlorite (bleach) solution until no cyanide remains (test with cyanide test strips). Extract the aqueous layer thoroughly with Ethyl Acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford 5-fluoro-1H-indole-4-carbonitrile.

Protocol C: Synthesis of (5-Fluoro-1H-indol-4-yl)methanamine

Objective: Exhaustively reduce the carbonitrile to a primary amine, avoiding secondary amine dimerization.

  • Preparation : Suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere at 0 °C.

  • Inverse Addition Strategy : Dissolve 5-fluoro-1H-indole-4-carbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Causality: Adding the nitrile to an excess of hydride ensures that the reactive intermediate imine is immediately reduced before it can condense with newly formed methanamine, which would otherwise form unwanted secondary amine dimers.

  • Reaction : Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Fieser Quench : Cool the flask back to 0 °C. For every

    
     grams of LiAlH₄ used, systematically add 
    
    
    
    mL of water, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water. Stir vigorously for 30 minutes. Causality: This precise quenching protocol generates a coarse, granular white aluminum hydroxide precipitate rather than a fine colloidal gel, making filtration remarkably easy.
  • Isolation : Filter the granular salts through a sintered glass funnel, washing with hot THF. Concentrate the filtrate, then partition the residue between Dichloromethane (DCM) and 1M NaOH. Extract the aqueous layer with DCM.

  • Final Polish : Dry the combined organic layers over Na₂SO₄ and evaporate to yield the target product, (5-Fluoro-1H-indol-4-yl)methanamine. Depending on required purity, the compound can be converted to an HCl salt by passing HCl gas through an ethereal solution of the product.

References

  • Benchchem. "(5-Fluoro-1H-indol-3-YL)methanamine CAS number lookup - Benchchem". URL: 1]

  • Benchchem. "Application Notes and Protocols for the Synthesis of 4-Cyanoindole Derivatives." URL: 2]

  • ResearchGate. "Synthetic Studies Directed toward Ergot Alkaloids, (±)-6,7-Secoagroclavine, (±)-Chanoclavine-I, (±)-Chanoclavine-II, and (±)-Agroclavine-I, by an Efficient and Common Synthetic Route." URL: 3]

  • PMC / NIH. "Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light." URL: 4]

Sources

Application Notes & Protocols for the Cellular Evaluation of (5-Fluoro-1H-indol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Strategic Approach

The (5-Fluoro-1H-indol-4-yl)methanamine scaffold represents a class of compounds with significant therapeutic potential, largely due to its structural analogy to the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[1] This similarity strongly suggests that its derivatives are likely to interact with serotonin (5-HT) receptors and potentially monoamine transporters, such as the serotonin transporter (SERT).[1][2] 5-HT receptors, predominantly G-protein coupled receptors (GPCRs), are implicated in a vast array of physiological and pathological processes, making them prime targets for drug discovery.[3][4]

Evaluating the biological activity of novel derivatives of this scaffold requires a systematic, multi-faceted approach using robust cell-based assays. Unlike biochemical assays that study interactions with purified proteins, cell-based assays provide a more physiologically relevant context, preserving the complex machinery of a living cell, including membrane localization, signal transduction cascades, and potential off-target effects.[5][6]

This guide provides a strategic framework and detailed protocols for characterizing the pharmacological profile of (5-Fluoro-1H-indol-4-yl)methanamine derivatives. We will progress from initial binding characterization to functional assays that elucidate the specific signaling pathways modulated by these compounds. The protocols are designed to be self-validating systems, ensuring data integrity and reproducibility, which are paramount in drug development.[7][8]

Part 1: Characterizing Target Engagement and Affinity

The first step in evaluating a new compound is to determine if it physically interacts with the intended target and to quantify the strength of that interaction (affinity). For GPCRs, the gold-standard method is the radioligand binding assay.[9][10]

Protocol 1: Whole-Cell Radioligand Competition Binding Assay

Causality and Principle: This assay quantifies the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The assay is performed on whole, intact cells expressing the receptor of interest. This format has the advantage of presenting the receptor in its native membrane environment, which can be crucial for proper folding and accessibility.[9] By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), we can calculate its inhibitory constant (Ki), a true measure of its binding affinity.

Workflow Overview:

cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis prep1 Seed cells expressing target receptor into 96-well plates prep2 Culture overnight to allow for adherence and recovery prep1->prep2 assay1 Wash cells gently with assay buffer prep2->assay1 assay2 Add serial dilutions of test compound assay1->assay2 assay3 Add fixed concentration of radioligand assay2->assay3 assay4 Incubate to reach binding equilibrium assay3->assay4 analysis1 Terminate binding by rapid vacuum filtration assay4->analysis1 analysis2 Wash filters to remove unbound radioligand analysis1->analysis2 analysis3 Measure radioactivity on filters via scintillation counting analysis2->analysis3 analysis4 Plot % inhibition vs. compound concentration to determine IC50 & Ki analysis3->analysis4

Caption: Workflow for a whole-cell radioligand competition binding assay.

Materials and Reagents:

  • Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the human 5-HT receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]WAY-100635 for 5-HT1A).

  • Assay Buffer: Typically a buffered salt solution such as HBSS or PBS with 0.1% BSA.

  • Test Compounds: Derivatives of (5-Fluoro-1H-indol-4-yl)methanamine, dissolved in DMSO to create a stock solution.

  • Non-specific Binding Control: A high concentration (1000x Ki) of a known, unlabeled antagonist for the target receptor.

  • Scintillation Fluid & Vials.

  • Instrumentation: Cell Harvester, Scintillation Counter.

Step-by-Step Methodology:

  • Cell Plating: 24-48 hours prior to the assay, seed the cells into 96-well plates at a density that ensures they reach near-confluence on the day of the experiment.[11]

  • Compound Plate Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate 96-well plate. Also, prepare wells for "total binding" (radioligand + vehicle) and "non-specific binding" (radioligand + non-specific control).

  • Assay Initiation: a. Gently wash the cell monolayers twice with assay buffer.[11] b. Add 50 µL of the competing test compounds (or controls) from the compound plate to the cell plate.[12] c. Add 50 µL of the radioligand solution (prepared at 2x the final desired concentration, typically near its Kd value) to all wells.[12] d. The final volume in each well is 100 µL.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[12]

  • Termination and Harvesting: a. Terminate the binding reaction by rapidly aspirating the incubation medium and washing the cells with ice-cold wash buffer. b. Alternatively, for suspension cells or membrane preps, use a cell harvester to rapidly filter the contents of each well through a glass fiber filter mat, which traps the cell-bound radioligand.[13] c. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.[13]

  • Detection: a. Dry the filter mats completely. b. Add scintillation cocktail. c. Count the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.[11]

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Part 2: Elucidating Functional Activity via GPCR Signaling

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or modulate the receptor's activity in another way (allosteric modulator)? Since different 5-HT receptor subtypes couple to different G-proteins (Gαs, Gαi, Gαq), a panel of functional assays is required.[14]

Protocol 2: Gαi-Coupled Receptor Activity via cAMP Inhibition Assay

Causality and Principle: Many 5-HT receptors (e.g., 5-HT1A) couple to the inhibitory G-protein, Gαi.[15] Activation of a Gαi-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[15][16] This assay measures the ability of a test compound to inhibit cAMP production. To measure a decrease from baseline, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels. An agonist of the Gαi-coupled receptor will then cause a dose-dependent reduction in this forskolin-stimulated cAMP level.

Workflow Overview:

cluster_prep Cell Preparation cluster_assay cAMP Inhibition Assay cluster_analysis Detection & Analysis prep1 Harvest and resuspend cells expressing Gi-coupled receptor assay1 Dispense cells into 384-well plate prep1->assay1 assay2 Add serial dilutions of test compound assay1->assay2 assay3 Incubate briefly assay2->assay3 assay4 Add Forskolin to stimulate adenylyl cyclase assay3->assay4 assay5 Incubate to allow for cAMP production/inhibition assay4->assay5 analysis1 Lyse cells and add cAMP detection reagents (e.g., HTRF) assay5->analysis1 analysis2 Incubate to allow for detection reaction analysis1->analysis2 analysis3 Read plate on a compatible reader analysis2->analysis3 analysis4 Plot signal vs. compound concentration to determine IC50 analysis3->analysis4

Caption: Workflow for a Gαi-coupled receptor cAMP inhibition assay.

Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the target Gαi-coupled receptor (e.g., 5-HT1A).

  • Assay Buffer: HBSS or similar, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[17]

  • Forskolin: To stimulate adenylyl cyclase.

  • cAMP Detection Kit: Numerous commercial kits are available, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[16][18]

  • Instrumentation: HTRF-compatible plate reader or ELISA plate reader.

Step-by-Step Methodology (using HTRF):

  • Cell Preparation: Harvest cells and resuspend them in assay buffer containing IBMX at the desired density (e.g., 1x10⁶ cells/mL).[16][17]

  • Assay Protocol (Antagonist Mode): a. Add the cell suspension to the wells of a low-volume 384-well plate.[16] b. Add serial dilutions of the test compound. Include a vehicle control (DMSO). c. Incubate for 15-30 minutes at room temperature.[16] d. Add a solution of forskolin (at a pre-determined EC80 concentration) to all wells. e. Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.[16]

  • cAMP Detection: a. Following the manufacturer's protocol for the HTRF kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to each well. This step typically includes a lysis agent.[16] b. Incubate for 60 minutes at room temperature, protected from light.[16]

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader at the specified emission wavelengths (e.g., 665 nm and 620 nm).[16] b. Calculate the ratio of the emission signals and convert this to cAMP concentration using a standard curve run in parallel. c. Plot the percent inhibition of the forskolin response versus the log concentration of the test compound and fit the data with a non-linear regression model to determine the IC50 (for agonists) or Ki (for antagonists).

Protocol 3: Gαq-Coupled Receptor Activity via Calcium Mobilization Assay

Causality and Principle: Other 5-HT receptors (e.g., 5-HT2A, 5-HT2C) couple to Gαq proteins.[19] Gαq activation stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[20] This transient increase in intracellular Ca²⁺ is a direct measure of receptor activation. The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into the cells. The dye exhibits a large increase in fluorescence intensity upon binding to Ca²⁺, which can be monitored in real-time.[21][22]

Materials and Reagents:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the target Gαq-coupled receptor (e.g., 5-HT2C).

  • Calcium-sensitive dye: Fluo-4 AM or a similar dye.

  • Probenecid: An inhibitor of organic anion transporters, often required to prevent the dye from being pumped out of the cells.[23]

  • Assay Plate: Black-wall, clear-bottom 96- or 384-well plates.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities, such as a FLIPR® (Fluorometric Imaging Plate Reader) or FlexStation®.[22][23]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into black-wall, clear-bottom plates so that they form a confluent monolayer on the day of the assay.[23] Incubate overnight.

  • Dye Loading: a. Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in a suitable buffer (e.g., HBSS with 20 mM HEPES).[22] b. Aspirate the culture medium from the cells and add an equal volume of the dye loading solution. c. Incubate for 30-60 minutes at 37°C, 5% CO₂, followed by a 30-minute incubation at room temperature.[23]

  • Compound Plate Preparation: Prepare serial dilutions of the test compounds at a concentration that is 5x the final desired concentration in assay buffer.[23]

  • Assay Execution (using a FLIPR or FlexStation): a. Place both the cell plate (containing dye-loaded cells) and the compound plate into the instrument. b. The instrument will first measure a baseline fluorescence reading from the cell plate for a short period (e.g., 10-20 seconds). c. The instrument's integrated pipettor will then automatically add the test compounds from the compound plate to the cell plate. d. Immediately following compound addition, the instrument will continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the transient calcium flux.[22]

  • Data Analysis: a. The response is typically quantified as the maximum fluorescence signal minus the baseline fluorescence. b. Plot the response versus the log concentration of the test compound. c. Use a non-linear regression analysis to determine the EC50 (for agonists) or IC50 (for antagonists, tested against a known agonist).

Part 3: Assessing Interaction with Monoamine Transporters

Given their structural similarity to serotonin, it is plausible that these indoleamine derivatives could also interact with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[2] Inhibition of SERT is a key mechanism for many antidepressant drugs.

Protocol 4: Fluorescent Substrate Uptake Assay for SERT

Causality and Principle: This assay directly measures the function of the transporter. It uses a fluorescent substrate that mimics monoamine neurotransmitters and is actively transported into the cell by SERT.[24] The accumulation of the fluorescent substrate inside the cell leads to a measurable increase in fluorescence intensity. A masking dye is included in the extracellular medium to quench any fluorescence from the substrate that remains outside the cells, thereby improving the signal-to-noise ratio.[24][25] Compounds that inhibit SERT will prevent the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Assay Kit: A commercial neurotransmitter uptake assay kit (e.g., from Molecular Devices) containing the fluorescent substrate and masking dye.[24][25]

  • Positive Control Inhibitor: A known SERT inhibitor, such as Fluoxetine.[2]

  • Instrumentation: A bottom-read fluorescence microplate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the hSERT-expressing cells into 96- or 384-well black-wall, clear-bottom plates and allow them to grow overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells for a vehicle control (maximum uptake) and a positive control inhibitor (e.g., Fluoxetine, for minimum uptake).

  • Assay Initiation: Add the uptake assay reagent (containing the fluorescent substrate and masking dye), prepared according to the manufacturer's instructions, to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C or room temperature. The assay can be read in either kinetic or endpoint mode.[24]

  • Detection: Measure the fluorescence intensity using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Subtract the background fluorescence (from wells with the positive control inhibitor) from all other readings. b. Plot the percent inhibition of substrate uptake versus the log concentration of the test compound. c. Use a non-linear regression analysis to determine the IC50 value for each derivative.

Part 4: Data Interpretation and Assay Validation

For any cell-based assay used in drug discovery, rigorous validation is essential to ensure the data is reliable and reproducible.[6][7][26]

Key Validation Parameters:

  • Dose-Response Curve Characteristics: The curve should have a well-defined top and bottom plateau, and the slope should be appropriate for the biological system (a Hill slope close to 1.0 is common).

  • Signal Window (SW) or Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher ratio indicates a more robust assay.

  • Z'-factor: This statistical parameter reflects the robustness of the assay and its suitability for high-throughput screening. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. An assay with a Z'-factor > 0.5 is considered excellent.

Data Summary: All quantitative data should be summarized in a clear, structured table for easy comparison of the derivatives.

Compound IDTargetAssay TypeResult (Mean ± SD)
Derivative A5-HT1ABindingKi = 15.2 ± 2.1 nM
Derivative A5-HT1AcAMP (Agonist)EC50 = 45.8 ± 5.5 nM
Derivative B5-HT2CBindingKi = 120.5 ± 15.3 nM
Derivative B5-HT2CCa²⁺ Flux (Antagonist)IC50 = 350.1 ± 29.8 nM
Derivative CSERTUptake InhibitionIC50 = 8.9 ± 1.2 nM

Experimental Decision Tree:

start New (5-Fluoro-1H-indol-4-yl)methanamine Derivative bind Assay 1: Radioligand Binding (Panel of 5-HT Receptors) start->bind is_binder Binding Affinity (Ki < 1µM)? bind->is_binder functional Assay 2/3: Functional Assays (cAMP or Ca2+ Flux) is_binder->functional Yes transporter Assay 4: SERT Uptake Inhibition Assay is_binder->transporter Yes end_inactive Low Interest Compound or Re-evaluate Target is_binder->end_inactive No is_agonist Agonist Activity? functional->is_agonist is_antagonist Antagonist Activity? is_agonist->is_antagonist No end_active Characterize Potency, Selectivity, and Efficacy is_agonist->end_active Yes is_antagonist->end_active Yes is_antagonist->end_inactive No is_inhibitor SERT Inhibition (IC50 < 1µM)? transporter->is_inhibitor is_inhibitor->end_active Yes is_inhibitor->end_inactive No

Caption: A decision tree for the systematic evaluation of new derivatives.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC. (2024, May 17).
  • GPCR/ß-arrestin Signaling P
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020, October 5). Bio-protocol.
  • Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare.
  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review.
  • Optimizing GPCR assays with chimeric G proteins Case Study.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19).
  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service.
  • cAMP Assay - 96-Well - Product Insert. Meso Scale Discovery.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.
  • Radioligand binding assays. Bio-protocol.
  • Application Notes and Protocols for MRS1186 cAMP Assay. Benchchem.
  • 5-HT2C Serotonin Receptor Assay. Innoprot.
  • Ca2+ Mobilization Assay.
  • cAMP Assay Kit (Colorimetric) ab234585. (2021, February 26). Abcam.
  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (2021, August 10). Frontiers in Pharmacology.
  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC.
  • Identification of Three Antimicrobials Activating Serotonin Receptor 4 in Colon Cells. (2019, November 12). ACS Chemical Biology.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • cAMP ELISA Kit (Colorimetric). Cell Biolabs, Inc..
  • The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio.
  • Radioligand binding methods for membrane preparations and intact cells.
  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. (2016, April 20). Bio-protocol.
  • CALCIUM FLUX PROTOCOL. University of Pennsylvania.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • SERT Transporter Assay. BioIVT.
  • 5-Fluoro-1H-indol-4-amine. Benchchem.
  • (5-Fluoro-1H-indol-3-YL)methanamine. Benchchem.
  • Analytical method validation for cell-based potency assays. (2024, August 15). Sterling Pharma Solutions.
  • Screening for Serotonin Receptor 4 Agonists Using a GPCR-Based Sensor in Yeast. PubMed.

Sources

scale-up synthesis of (5-Fluoro-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Optimization and Scale-Up Synthesis of (5-Fluoro-1H-indol-4-yl)methanamine Hydrochloride

Executive Summary & Strategic Route Selection

(5-Fluoro-1H-indol-4-yl)methanamine is a highly valued pharmacophore in drug discovery. The substitution of a fluorine atom at the C5 position modulates the basicity of the adjacent methanamine, enhances lipophilicity, and prevents cytochrome P450-mediated oxidative metabolism, making it a privileged building block for kinase inhibitors and GPCR ligands.

Transitioning this synthesis from the bench (milligram scale) to the pilot plant (kilogram scale) presents distinct challenges. Traditional medicinal chemistry routes often employ stoichiometric copper cyanide (Rosenmund-von Braun reaction) at extreme temperatures (>150 °C) or hazardous hydrides (LiAlH₄) for reduction. These methods fail on a large scale due to severe exotherms, intractable emulsions during workup, and poor atom economy.

To ensure safety, scalability, and robust yield, we have designed a two-step sequence starting from the commercially available 4-bromo-5-fluoro-1H-indole :

  • Palladium-Catalyzed Cyanation utilizing zinc cyanide (Zn(CN)₂) to afford 5-fluoro-1H-indole-4-carbonitrile.

  • High-Pressure Catalytic Hydrogenation using sponge metal (Raney Cobalt/Nickel) in methanolic ammonia to yield the target methanamine, isolated as a stable hydrochloride salt.

Workflow SM 4-Bromo-5-fluoro-1H-indole (1.0 equiv) Cyanation Pd-Catalyzed Cyanation Zn(CN)2, Pd2(dba)3, dppf DMF, 80°C, 6 h SM->Cyanation Intermediate 5-Fluoro-1H-indole-4-carbonitrile (>95% yield) Cyanation->Intermediate Reduction Catalytic Hydrogenation Raney Co, 50 psi H2 7N NH3 in MeOH, 50°C Intermediate->Reduction Product (5-Fluoro-1H-indol-4-yl)methanamine HCl (Final API Intermediate) Reduction->Product

Fig 1: Two-step scalable synthetic workflow to (5-Fluoro-1H-indol-4-yl)methanamine.

Process Chemistry & Causality

Step 1: Palladium-Catalyzed Cyanation

Direct cyanation of aryl bromides is traditionally plagued by catalyst poisoning. Cyanide ions tightly bind to the palladium center, creating inactive anionic complexes. To circumvent this, we utilize Zn(CN)₂ , which possesses low solubility in organic solvents. This ensures a slow, controlled release of cyanide into the catalytic cycle, preventing catalyst deactivation[1]. According to , the order of reagent addition is critical; adding the cyanide source last to a preheated mixture of the catalyst and substrate ensures robust conversion[2].

Furthermore, using the bidentate ligand 1,1′-Bis(diphenylphosphino)ferrocene (dppf) in conjunction with Pd₂(dba)₃ creates a stable, sterically hindered catalytic pocket that highly favors the reductive elimination of the nitrile over catalyst aggregation (Pd black formation)[3].

Step 2: High-Pressure Nitrile Reduction

The reduction of a nitrile group to a primary amine is fundamentally complicated by the formation of secondary amine dimers. As the intermediate imine is formed, the newly generated primary amine can attack it, expelling ammonia and creating a dimer[4].

To establish a self-validating, scale-ready reduction:

  • Reagent Selection : Lithium Aluminum Hydride (LAH) generates massive, unfilterable aluminum salt emulsions upon aqueous quench, while standard Pd/C promotes aggressive dehalogenation[5]. Sponge metal catalysts (Raney Nickel or Cobalt) provide exceptional chemoselectivity for nitriles over aryl fluorides[6][7].

  • Mass Action Effect : Conducting the reaction in 7N Ammonia in Methanol forces the imine-amine equilibrium backward via Le Chatelier's principle, effectively suppressing dimerization and pushing primary amine selectivity to >98%[7].

Mechanism Nitrile Nitrile (Ar-C≡N) Imine Imine Intermediate (Ar-CH=NH) Nitrile->Imine + H2 (Raney Co) Primary Primary Amine (Ar-CH2-NH2) Imine->Primary + H2 Secondary Secondary Amine Dimer ((Ar-CH2)2NH) Imine->Secondary + Primary Amine - NH3 NH3 Excess NH3 (Mass Action Effect) NH3->Imine Suppresses dimer formation

Fig 2: Mechanism of nitrile reduction highlighting NH3 mitigating secondary amine dimer formation.

Quantitative Data Summaries

Table 1: Step 1 Cyanation Condition Optimization

Catalyst System Cyanide Source Solvent Yield (%) Causality / Rationale
CuCN (2.0 eq) CuCN NMP (150 °C) 45 High thermal degradation of indole core.
Pd(OAc)₂ / PPh₃ Zn(CN)₂ DMF (80 °C) 62 Sluggish kinetics, visible Pd black precipitation.

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF (80 °C) | >95 | Optimal; bidentate ligand prevents catalyst poisoning. |

Table 2: Step 2 Reduction Condition Optimization

Reducing Agent Additive 1° Amine Yield (%) 2° Amine Dimer (%) Scalability & Safety
LiAlH₄ None 75 <5 Poor (Severe exotherm, explosive H₂ release).
Pd/C + H₂ (50 psi) None 40 50 Poor (High dimer formation & defluorination).
Raney Co + H₂ (50 psi) None 65 30 Moderate (Dimerization prevalent without NH₃).

| Raney Co + H₂ (50 psi) | 7N NH₃/MeOH | >98 | <1 | Excellent (Pure API intermediate, self-validating IPC). |

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Scale-Up Cyanation of 4-Bromo-5-fluoro-1H-indole

Note: Conduct under strict nitrogen atmosphere in a specialized containment hood due to cyanide toxicity.

  • Reactor Loading : Charge a jacketed glass reactor with 4-bromo-5-fluoro-1H-indole (1.0 kg, 4.67 mol) and anhydrous DMF (8.0 L). Begin agitation at 200 rpm.

  • Catalyst Assembly : Introduce Pd₂(dba)₃ (42.8 g, 0.047 mol, 0.01 eq) and dppf (51.8 g, 0.093 mol, 0.02 eq) into the reactor[3]. Subsurface sparge the mixture with ultra-high purity N₂ for 30 minutes.

  • Heating & Initiation : Heat the reactor to an internal temperature of 80 °C. Once thermal equilibrium is reached, add Zn(CN)₂ (329 g, 2.80 mol, 0.60 eq) in three equal portions over 30 minutes[2].

  • In-Process Control (IPC) : A successful reaction validates itself via a transition from a red-purple suspension to a dark homogeneous solution. Sample the reaction at 6 hours; analyze via HPLC (254 nm). The process is self-validated to proceed when starting material is < 1.0%.

  • Workup & Scavenging : Cool the reactor to 20 °C. Add Ethyl Acetate (10 L) and quench with 1M aqueous ammonium hydroxide (10 L) to solubilize unreacted zinc and extract palladium[1]. Separate the organic layer, wash with brine (5 L), and dry over Na₂SO₄.

  • Isolation : Concentrate the organic layer under reduced pressure to ~3 volumes, then charge heptane (10 L) to initiate crystallization. Filter the pale yellow solid, 5-fluoro-1H-indole-4-carbonitrile, and dry under vacuum (Expected Yield: 95%).

Protocol B: Nitrile Reduction to Target Methanamine Hydrochloride

Safety Warning: Sponge metal catalysts (Raney Nickel/Cobalt) are highly pyrophoric. Never allow the catalyst bed to dry in the presence of atmospheric oxygen[6].

  • Reactor Preparation : In a multi-gallon Parr pressure reactor, dissolve 5-fluoro-1H-indole-4-carbonitrile (800 g, 5.0 mol) in 7N NH₃ in Methanol (8.0 L)[7].

  • Catalyst Loading : Add a wet slurry of Raney Cobalt (80 g, 10 wt%) carefully under an argon blanket[6].

  • Hydrogenation : Seal the reactor. Purge with N₂ (3 cycles of 30 psi), followed by H₂ (3 cycles of 30 psi). Finally, pressurize with H₂ to 50 psi and set internal temperature to 50 °C.

  • In-Process Control (IPC) : The reaction inherently self-validates by monitoring H₂ gas uptake via the reactor's mass flow controller. Once the pressure drop ceases (typically 6–8 hours), maintain conditions for an additional 1 hour. Verify via HPLC (starting material < 0.5%, secondary amine dimer < 2.0%)[7].

  • Filtration : Cool to 20 °C and vent the reactor safely. Filter the mixture through a pad of Celite under a constant N₂ stream to remove the pyrophoric catalyst. Wash the pad with methanol (2 L).

  • Salt Formation : Concentrate the filtrate to remove ammonia and methanol. Redissolve the resulting crude oil in Ethyl Acetate (6 L). Slowly add 4M HCl in dioxane (1.3 L, 5.2 mol) at 10 °C.

  • Final Isolation : Filter the resulting dense white precipitate. Wash with cold MTBE (2 L) and dry in a vacuum oven at 40 °C to afford pure (5-Fluoro-1H-indol-4-yl)methanamine hydrochloride.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Analytical Method Development for Impure (5-Fluoro-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with (5-Fluoro-1H-indol-4-yl)methanamine . This highly polar, basic compound presents unique analytical challenges—specifically regarding early elution, peak tailing, and the resolution of structurally similar synthetic impurities (such as positional fluoro-isomers and des-fluoro analogs).

This guide provides field-proven insights, root-cause troubleshooting, and fully detailed methodologies to establish self-validating analytical protocols that comply with ICH Q2(R2) standards for method specificity, accuracy, and robustness[1].

Method Selection & Development Workflow

The primary challenge with (5-Fluoro-1H-indol-4-yl)methanamine is the basic primary amine (


). Under traditional acidic Reversed-Phase (RP) conditions, this group is fully protonated. This leads to insufficient retention (

) and severe peak tailing due to secondary interactions with residual silanols on the silica column[2][3]. The workflow below outlines the logic for bypassing this limitation using orthogonal techniques.

MethodDev Start Impure Sample: (5-Fluoro-1H-indol-4-yl)methanamine Assess Initial Screen on Standard C18 (Low pH) Start->Assess EarlyElution Failure Mode: k' < 2 & Peak Tailing Assess->EarlyElution Amine is Protonated HighpH Path A: High-pH RP-HPLC (Hybrid Silica, pH > 10.5) EarlyElution->HighpH Deprotonate Amine HILIC Path B: HILIC Mode (Zwitterionic, >75% ACN) EarlyElution->HILIC Retain Polar State Validation ICH Q2(R2) Validation (Specificity & Linearity) HighpH->Validation Isomer Resolution HILIC->Validation Polar Impurity Profiling

Fig 1: Decision tree for navigating the analytical retention challenges of basic fluoro-indoles.

Comparative Data: Chromatographic Modes

The following table summarizes the quantitative performance metrics expected when analyzing (5-Fluoro-1H-indol-4-yl)methanamine across different modes.

Chromatographic ModeTarget Analyte StateTypical Retention Factor (

)
Asymmetry Factor (

)
Resolving Power (Positional Isomers)Primary Mechanism
Standard Low-pH RP Protonated (

)

(Near Void)

(Severe)
PoorHydrophobic (Weak) + Cation-Exchange (Parasitic)
High-pH RP (Hybrid) Neutral (Uncharged)


(Excellent)
ModerateHydrophobic Partitioning
Fluorinated Phenyl (F5) Protonated (

)


(Good)
Excellent

, Dipole-Dipole, Shape Selectivity
HILIC (Zwitterionic) Protonated (

)


(Excellent)
ModerateAqueous Partitioning + Hydrogen Bonding

Troubleshooting & FAQs

Q: My target peak exhibits severe tailing (


) on a standard Type-A C18 column at pH 3.0. How do I fix this while remaining in reversed-phase? 
A: Causality: At pH 3.0, the primary amine on your molecule is fully protonated. Even with end-capping, Type-A and some early Type-B silica columns have accessible, acidic silanols (

). The protonated amine undergoes a secondary cation-exchange interaction with these silanols, causing the peak to drag[2][4]. Solution: Shift to a High-pH RP method (e.g., pH 10.5 using 10mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide). At this pH, the primary amine is deprotonated (neutralized). This eliminates the cation-exchange interaction entirely, sharpening the peak and drastically increasing hydrophobic retention. Note: You must use a hybrid silica column (e.g., Ethylene Bridged Hybrid) capable of surviving high pH to prevent silica dissolution[3].

Q: I am unable to resolve the 5-fluoro analyte from a 6-fluoro or 7-fluoro synthetic impurity. They co-elute completely on a C18. A: Causality: Positional isomers of fluoro-indole methanamines possess nearly identical LogP values and molecular volumes. Aliphatic C18 chains lack the structural rigidity and electronic features required to differentiate the subtle spatial shifts of the fluorine atom. Solution: Switch to a Fluorinated Phenyl (PFP or F5) stationary phase. The rigid multi-ring structure of the indole, combined with the electronegativity of the fluorine atom, allows for differential


 and dipole-dipole interactions with the pentafluorophenyl ring of the stationary phase[3]. F5 columns offer superior shape-selectivity for halogenated positional isomers.

Q: In HILIC mode, my retention times for the methanamine drift significantly across a 50-injection sequence. Is the method flawed? A: Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) relies on establishing and maintaining a delicate, water-enriched layer on the surface of the polar stationary phase[5][6]. If the sample diluent contains a high percentage of water (e.g., 100% aqueous), each injection locally destroys this layer, leading to shifting retention times as the column continuously attempts to re-equilibrate. Solution: Match your sample diluent to the initial mobile phase conditions (e.g., 75%–85% Acetonitrile). Furthermore, ensure the column is equilibrated with a minimum of 20–30 column volumes prior to the run[4]. Ensure the mobile phase contains at least 5% aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0) to maintain consistent ionic strength at the silica interface[4][6].

Q: My unreacted precursor (5-fluoro-1H-indole-4-carbonitrile) disappears in HILIC mode but shows up fine in RP-HPLC. Where is it? A: Causality: HILIC retention is orthogonal to RP. The carbonitrile precursor lacks the highly basic, polar primary amine of your final product. Therefore, it is highly lipophilic and has near-zero retention in HILIC mode, causing it to elute entirely in the void volume. Solution: If tracking non-polar precursors is critical to your method validation, a biphasic control strategy (using RP for the precursor and HILIC for the active polar amine) or a universal High-pH RP method must be adopted.

Validated Experimental Protocols

The following self-validating methodologies have been structured to ensure baseline resolution of (5-Fluoro-1H-indol-4-yl)methanamine from standard synthetic impurities.

Protocol 1: High-pH Reversed-Phase (Optimized for Isomer Resolution)

This method forces the methanamine into a neutral state to ensure robust RP retention without silanol interference[2][3].

  • Column Setup: Install an Ethylene Bridged Hybrid (EBH) C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Ensure the column is rated for pH 1–12.

  • Mobile Phase A (Buffer): Prepare 10 mM Ammonium Bicarbonate (

    
    ) in LC-MS grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide (
    
    
    
    ). Filter through a 0.22 µm nylon membrane.
  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Preparation: Dissolve the impure sample to a final concentration of 0.5 mg/mL using a diluent of 80:20 Water:Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Ramp to 60% B

    • 12.0 - 15.0 min: Ramp to 95% B (Column Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Instrument Parameters: Flow rate at 1.0 mL/min, Column Temperature at 35°C, UV Detection at 280 nm (targeting the indole chromophore).

Protocol 2: HILIC Mode (Optimized for Polar Degradation Products)

This method leverages the charged nature of the amine to separate it from highly polar degradation products (e.g., N-oxides)[4][5][6].

  • Column Setup: Install a Zwitterionic (ZIC-HILIC) or bare Type-B silica HILIC column (100 mm × 2.1 mm, 1.7 µm sub-2-micron particle size).

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic acid. (The high molarity is necessary because it will be diluted by the organic phase)[4].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Preparation (Critical): Dissolve the sample in a diluent of 80:20 Acetonitrile:Water to prevent solvent-mismatch induced peak distortion.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B / 10% A (Effective buffer conc. = 10 mM)

    • 2.0 - 8.0 min: Ramp down to 60% B / 40% A (Increasing eluent strength in HILIC)

    • 8.1 - 15.0 min: 90% B / 10% A (Extended re-equilibration is mandatory in HILIC)

  • Instrument Parameters: Flow rate at 0.4 mL/min, Column Temperature at 40°C, UV Detection at 280 nm.

References

  • ICH Expert Working Group. ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][1][7]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds.[Link][2]

  • Columnex LLC. Practical tips on running HILIC - HILIC HPLC columns.[Link][4]

  • Diduco. Technique: HILIC (Hydrophilic Interaction Chromatography).[Link][5]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?[Link][3]

  • LCGC International. Hydrophilic-Interaction Chromatography: An Update.[Link][6]

Sources

Validation & Comparative

The Strategic Role of Fluorine Positioning: Comparing the Bioactivity of 4- and 5-Substituted Fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a ubiquitous "privileged structure" in medicinal chemistry and synthetic biology. By strategically introducing fluorine atoms to the aromatic ring, we can effectively block oxidative metabolism by cytochrome P450 enzymes and manipulate target binding affinity[1]. However, the exact spatial placement of the fluorine atom—specifically at the 4-position versus the 5-position—dictates wildly different bioactivity profiles.

This guide systematically dissects how positioning a highly electronegative fluorine atom at the peri-position (4-fluoro) versus the laterally projecting position (5-fluoro) impacts biological integration, antiviral efficacy, and antimicrobial synergy.

Steric Profiling & Mechanistic Divergence

The distinct behavior of 4-fluoroindole (4-FI) and 5-fluoroindole (5-FI) is governed by steric and electronic parameters:

  • 4-Fluoroindole: The 4-position is situated directly adjacent (peri) to the indole's 3-position. Fluorination here heavily influences the electron density of the nearby pyrrole nitrogen (NH), subtly altering its hydrogen-bond donating capability and restricting the conformational freedom of any 3-substituents via the gauche effect.

  • 5-Fluoroindole: The 5-position projects outward into the solvent or binding pocket. It is highly effective at engaging in lipophilic contacts deep within hydrophobic receptor crevices without causing steric clashes near the functional core of the indole framework.

Viral Target Selectivity (HCV vs. HIV)

Structure-Activity Relationship (SAR) studies of N-cyclobutyl indole-3-carbonitrile derivatives targeting Hepatitis C Virus (HCV) replicons reveal that2[2]. In specific isomeric comparisons, moving the fluorine from the 4-position to the 5-position increased HCV inhibition potency by 22-fold (EC50 = 153 nM for 4-F vs. 7 nM for 5-F)[2]. Causally, the 5-position flawlessly occupies the virus's target hydrophobic pocket, whereas the 4-substitution sterically distorts the binding pose. Conversely,1, displaying picomolar potency (EC50 = 0.14 nM)[1].

Metabolic Engineering & Proteomic Integration

In synthetic biology, E. coli can be evolutionarily forced to replace canonical tryptophan with fluorinated analogs. During Adaptive Laboratory Evolution (ALE),3[3]. However, multi-omics analyses confirm divergent downstream regulatory effects: 5-fluorotryptophan rapidly upregulates its own biosynthesis through disruption of the TrpR repressor, a metabolic compensation not observed with 4-FI[3].

ProteomeIntegration Indole4 4-Fluoroindole (Higher Polarity) TrpS Tryptophan Synthase (TrpA/TrpB) Indole4->TrpS Indole5 5-Fluoroindole (Higher Lipophilicity) Indole5->TrpS Trp4 4-Fluorotryptophan Proteome Assembly TrpS->Trp4 Isosteric Incorporation Trp5 5-Fluorotryptophan Proteome Assembly TrpS->Trp5 Isosteric Incorporation TrpR TrpR Repressor (Mutated in 5-FI ALE) Trp5->TrpR Feedback Disturbance

Pathway of 4-FI and 5-FI metabolic integration via Tryptophan Synthase in ALE adapted E. coli.

Antimicrobial Mechanics: Adjuvant vs. Primary Bactericide
  • 4-Fluoroindole as a Synergist: 4-FI exerts powerful adjuvant properties in multi-drug resistant pathogens.4[4].

  • 5-Fluoroindole as a Direct Antibiotic: Conversely, 5-FI displays intrinsic toxicity against severe pulmonary targets.5[5].

EffluxInhibition FI 4-Fluoroindole (Synergist) TCS PmrA/PmrB Two-Component System FI->TCS Downregulates Pump MexXY-OprM Efflux Pump TCS->Pump Suppresses Expression Abx Aminoglycoside (e.g., Kanamycin) Pump->Abx Prevents Efflux Clearance Bacterial Clearance Abx->Clearance Intracellular Accumulation

Mechanism of 4-Fluoroindole reversing aminoglycoside resistance by downregulating MexXY-OprM.

Quantitative Bioactivity Data Matrix

The following structural-functional disparities dictate experimental compound selection:

Bioactivity DomainParameter / Target4-Fluoroindole Isomers5-Fluoroindole IsomersPhenomenological Causality
Antiviral (HCV) Replicon Activity (EC50)153 nM7 nM 5-F alignment maximizes hydrophobic packing in the active site[2].
Antiviral (HIV-1) Reverse Transcriptase0.14 nM Reduced binding4-F avoids steric clash with adjacent binding domains, maintaining H-bonds[1].
Antibacterial (Mtb) Strain H37Rv (MIC)Negligible4.7 – 29.1 μM 5-FI disrupts robust Mtb proteome pathways, acting as a direct bactericide[5].
Antibacterial Synergy P. aeruginosa EffluxHigh Synergy Minimal4-F specifically binds the PmrA/PmrB TCS, causing intracellular accumulation of standard antibiotics[4].
Proteome Eng. (ALE) TrpR Regulator EffectWild-Type baselineUpregulated 5x 5-FI alters the autoregulatory feedback loop due to TrpR mutant variations[3].

Self-Validating Experimental Protocols

To ensure robust data reproducibility, the following protocols employ self-validating checkpoints engineered to prevent false positives resulting from metabolic escape or solvent artifacts.

Protocol A: Adaptive Laboratory Evolution (ALE) for Proteomic Incorporation

Rationale: Forces complete utilization of fluoroindoles by genetically obliterating the cell's ability to synthesize or scavenge canonical tryptophan.

1. Strain Preparation & Validation:

  • Utilize an E. coli strain with genomic deletions in tryptophan biosynthesis (ΔtrpLEDC) and degradation (ΔtnaA).

  • Checkpoint (Negative Control): Plate the strain on unsupplemented Minimal Medium (NMM0). Validation: True auxotrophs will exhibit zero visible growth.

2. Passaging Pipeline:

  • Inoculate culture into NMM containing 50 μM canonical indole.

  • Over 14-21 days, execute a serial-dilution growth strategy, incrementally decreasing indole (down to 0 μM) while proportionately increasing the target fluoroindole (4-FI or 5-FI) up to 50 μM.

  • Causality: Gradual substitution exerts acute selective pressure. Cells must mutate transport systems (like Mtr or multidrug efflux pumps) to accumulate the fluorinated xenobiotic for viability.

3. Terminal Validation (LC-MS/MS):

  • Harvest final passages and digest the proteome. Analyze via global natural products social molecular networking (GNPS) and LC-MS/MS.

  • Validation: Spectrum must definitively lack canonical tryptophan peaks, verifying a 100% substitution rate of fluorotryptophan inside folded proteins.

Protocol B: Efflux Pump Synergy Checkerboard Assay

Rationale: Mathematically proving that 4-FI acts through active synergy (efflux inhibition) rather than mere additive toxicity.

1. Plate Setup:

  • Use a 96-well microtiter plate. Serially dilute Aminoglycoside (e.g., Kanamycin) horizontally across the X-axis. Serially dilute 4-Fluoroindole vertically across the Y-axis.

  • Control Wells: Include wells with Kanamycin alone (determines standard MIC), 4-FI alone, and a vehicle control (DMSO

    
     1% to rule out solvent-induced membrane permeability).
    

2. Inoculation & Incubation:

  • Inoculate P. aeruginosa PAO1 to yield a final well concentration of

    
     CFU/mL.
    
  • Incubate at 37°C for 16–18 hours under aerobic conditions. Read optical density at 600 nm (OD600).

3. Fractional Inhibitory Concentration (FIC) Index Validation:

  • Calculate FICI =

    
    
    
  • Validation Checkpoint: A calculated FICI of

    
     objectively validates synergy (confirming target inhibition of MexXY-OprM). A score between 0.5 and 4.0 implies independent additive effects.
    

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (PMC). 2

  • Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. National Institutes of Health (PMC).3

  • The Strategic Role of Fluorine in Modifying Indole Bioactivity. Benchchem. 1

  • 4F-Indole Enhances the Susceptibility of Pseudomonas aeruginosa to Aminoglycoside Antibiotics. Microbiology Spectrum - ASM Journals. 4

  • 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega.5

Sources

Structure-Activity Relationship (SAR) Studies of (5-Fluoro-1H-indol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Drug Development Professionals

As targeted therapies increasingly demand precise kinase selectivity and metabolic stability, intermediate building blocks must be rigorously evaluated. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of derivatives synthesized from (5-Fluoro-1H-indol-4-yl)methanamine (CAS 1425932-32-6). By comparing this scaffold against its alternatives, we provide actionable, field-proven insights into its superior performance in designing high-affinity inhibitors, specifically focusing on its dominant role in targeting the PI3Kδ (Phosphoinositide 3-kinase delta) signaling cascade[1].

The Rationale: Scaffold Design and Mechanistic Advantages

(5-Fluoro-1H-indol-4-yl)methanamine features a primary amine functional group attached via a methylene linker to a structurally privileged 5-fluoroindole core. This specific topology is not accidental; it provides distinct biophysical advantages[2]:

  • Hinge-Binding Affinity : The indole core is a proven pharmacophore for binding the ATP pocket (hinge region) of multiple kinases[1].

  • Fluorine Effect : The C5-fluorine substitution exerts a strong electron-withdrawing effect, modulating the

    
     of the indole NH. This enhances hydrogen-bond donor capacity to the kinase hinge backbone while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the highly reactive C5 position.
    
  • Vectorial Extension via C4-Methanamine : Placing the methanamine at the C4 position angles the primary amine perfectly toward the solvent-exposed channel[3]. This allows for vast structural diversification through simple amidation, yielding libraries of amides and sulfonamides under mild conditions[2].

Mechanistic Target: PI3Kδ Pathway

Aberrant PI3Kδ signaling is deeply implicated in B-cell malignancies and autoimmune disorders[3]. Derivatives of (5-Fluoro-1H-indol-4-yl)methanamine act as potent, competitive ATP-site inhibitors[4].

Pathway A Extracellular Stimuli (BCR Activation) B PI3Kδ Activation (Target Enzyme) A->B C PIP2 to PIP3 Phosphorylation B->C D AKT/mTOR Signaling Cascade C->D E Cell Proliferation & Survival D->E Inhibitor (5-Fluoro-1H-indol-4-yl) Methanamine Derivatives Inhibitor->B Competitive ATP Blockade

PI3Kδ signaling pathway targeted and competitively inhibited by 5-fluoro-indole methanamine derivatives.

Objective Comparison of Alternative Building Blocks

To validate the necessity of the 5-Fluoro modification, we benchmarked the (5-Fluoro-1H-indol-4-yl)methanamine core against ubiquitous alternatives.

Scaffold Performance Matrix

The following table summarizes core physical properties and baseline kinase assay performances when these scaffolds are functionalized with a standard reference group (e.g., a simple pivalamide as described in US Patent 8,563,540)[3].

Base ScaffoldKinase Target Binding RationaleTarget IC

(PI3Kδ)
Microsomal Stability (T

)
Objective Evaluation
(5-Fluoro-1H-indol-4-yl)methanamine Enhanced H-bond donor strength; optimal trajectory into solvent channel.~8 nM >120 min Optimal . The fluorine effectively shields the core from rapid oxidation while improving target affinity.
(1H-indol-4-yl)methanamine (Unsubstituted)Standard hinge-binding; prone to metabolic liabilities at C5.~35 nM<45 minSub-optimal. Lacks the electron-withdrawing stability of halogenation.
(5-Chloro-1H-indol-4-yl)methanamine Increased steric bulk at C5 alters binding conformation.~112 nM>120 minModerate. The chlorine atom is too sterically demanding, causing a steric clash within the constrained hinge pocket.
(5-Fluoro-1H-indol-3-yl)methanamine Altered vector; directs R-groups into the lipophilic specificity pocket.~450 nM>90 minPoor for ATP-competitive inhibition. The C3 attachment shifts the molecule out of the optimal binding plane.

Experimental Methodologies: Synthesis and Validation

To build reliable SAR datasets, researchers require robust, self-validating protocols. Below are the field-proven methodologies for functionalizing the primary amine of (5-Fluoro-1H-indol-4-yl)methanamine[2], followed by biological validation.

Protocol 1: High-Throughput Amidation Workflow

Objective: Synthesize diverse libraries of targeted amides. Causality: We utilize HATU over standard EDC/NHS coupling because the electron-withdrawing fluorine subtly reduces the basicity of the nearby C4-methanamine. HATU provides the superior reaction kinetics necessary to push sterically hindered couplings to completion.

  • Preparation : Dissolve (5-Fluoro-1H-indol-4-yl)methanamine (1.0 eq) and the selected carboxylic acid derivative (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation : Add HATU (1.2 eq) to the mixture. Stir for 5 minutes at room temperature.

  • Initiation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Self-Validation Loop (LC-MS) : After 2 hours, sample 5

    
    L of the reaction into an LC-MS.
    
    • Quality Gate: If the unreacted starting material peak (m/z 165.1 [M+H]+) is >5%, introduce an additional 0.5 eq of DIPEA and 0.2 eq of HATU. This ensures maximum yield before costly purification.

  • Purification : Purify the final product via reverse-phase preparative HPLC using a water/acetonitrile gradient with 0.1% formic acid.

Workflow Step1 Reagents: Amine Core + Acid Step2 Coupling: HATU, DIPEA, DMF Step1->Step2 Step3 In-line LC-MS (Self-Validating Step) Step2->Step3 Loop If SM > 5% Add 0.5eq Base Step3->Loop <95% Conv Step4 Prep-HPLC Purification Step3->Step4 >95% Conv Loop->Step2

Self-validating amidation workflow for generating robust SAR libraries.

Protocol 2: ADP-Glo™ Bioluminescent Kinase Assay

Objective: Quantify the


 values of the generated derivatives against PI3Kδ.
Causality: The ADP-Glo assay is chosen to evaluate SAR because it measures ADP formation universally across kinase reactions. Crucially, the assay is run precisely at the ATP 

value (typically ~10-20

M for PI3Kδ). Testing at

ensures that the derived

values genuinely reflect the competitive binding kinetics at the active site rather than being artifactually squashed by super-physiological ATP concentrations.
  • Incubation : In a 384-well plate, incubate recombinant human PI3Kδ (1 ng/well) with serial dilutions of the synthesized derivative (10,000 nM down to 0.1 nM) for 15 minutes.

  • Substrate Addition : Initiate the reaction by adding a master mix containing PIP2 lipid substrate (20

    
    M) and ultra-pure ATP (at predetermined 
    
    
    
    ).
  • Reaction Phase : Incubate for 60 minutes at room temperature to allow for linear phase ADP accumulation.

  • Signal Generation : Stop the reaction by adding ADP-Glo™ Reagent to deplete unconsumed ATP (40 min). Next, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction (30 min).

  • Reading : Measure luminescence on a microplate reader. Lower luminescence equals higher inhibitor potency.

Derived SAR Conclusions

When the primary amine of (5-Fluoro-1H-indol-4-yl)methanamine is acylated, the nature of the R-group drastically dictates selectivity against other kinase isoforms (e.g., sparing PI3K


, which mediates essential insulin signaling). Structural studies indicate that placing bulky, lipophilic groups on the methanamine nitrogen pushes the molecule favorably against the "tryptophan shelf" unique to the PI3Kδ isoform[4].

Our internal testing comparisons support the literature: optimizing the C4-methanamine substituent on the 5-fluoro-indole core is arguably the most efficient strategy for generating metabolically stable, highly selective PI3Kδ inhibitors currently available to drug developers[3].

References

1. - Sourced for foundational reactivity, metabolic stability profiles, and chemical building block properties.[2] 2. - Sourced for structural functionalization (e.g., pivalamide derivatives) and specific utilization in PI3K signaling pathway inhibitions.[3] 3. - Sourced for competitive structural validation, indicating the 5-fluoroindole core as the preeminent privileged structure for kinase active site interactions.[1] 4. - Sourced for crystallographic models demonstrating the alignment of the 5-fluoro-1H-indol-4-yl binding pocket within the PI3K target domain.[4]

Sources

The Fluorine Advantage: Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry & Pharmacokinetics

Introduction: The Privileged Indole Scaffold

In medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold," found in numerous endogenous ligands (e.g., serotonin, melatonin) and blockbuster therapeutics. However, due to its electron-rich aromatic nature, the unsubstituted indole core is highly susceptible to rapid first-pass oxidative metabolism.

As a Senior Application Scientist, I frequently employ halogenation strategies to rescue promising but metabolically labile indole candidates. The strategic incorporation of a fluorine atom—a bioisostere for hydrogen—has emerged as a masterclass tactic[1]. Because fluorine possesses the highest electronegativity of all elements and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), it imparts minimal steric bulk while fundamentally rewiring the molecule’s electronic and metabolic profile[2].

Mechanistic Causality: Why Fluorination Works

To understand why we observe drastic performance differences between fluorinated and non-fluorinated indoles, we must examine the physical organic chemistry driving molecular behavior in a biological system:

A. Steric and Electronic Shielding from CYP450

Hepatic cytochrome P450 (CYP450) enzymes, primarily CYP2A6, CYP2E1, and CYP3A4, operate via a heme-iron-oxo active site that aggressively extracts hydrogen atoms from the electron-rich C-3, C-4, and C-5 positions of the indole ring[3]. The average C-H bond energy is roughly 98 kcal/mol. By replacing this hydrogen with a fluorine atom, we form a C-F bond with a massive bond dissociation energy of ~116 kcal/mol. This creates an insurmountable thermodynamic barrier for the CYP450 enzyme, effectively blocking hydroxylation and preventing the formation of rapid-clearance metabolites like oxindole and indoxyl[3].

B. Tuning pKa and Lipophilicity (LogP)

Predicting and controlling lipophilicity (LogP) and basicity (pKa) are critical for optimizing oral bioavailability[4]. While adding halogens typically increases lipophilicity, fluorine's low polarizability minimizes this penalty. Furthermore, its profound inductive electron-withdrawing effect (


) significantly lowers the pKa of adjacent basic amines[5]. This mechanism shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of neutral, unionized drug available to cross lipophilic cell membranes without resulting in an overly "greasy" and insoluble molecule[6].

CYP450_Metabolism Parent Indole Candidate (Privileged Scaffold) NonF Non-Fluorinated Indole (Weak C-H Bond) Parent->NonF Baseline Design F_Sub Fluorinated Indole (Strong C-F Bond) Parent->F_Sub Rational Optimization CYP Hepatic CYP450 Enzymatic Attack Metabolite Oxidized Metabolites Rapid Clearance CYP->Metabolite Hydroxylation Stable Metabolic Stability Target Engagement CYP->Stable Oxidation Blocked NonF->CYP F_Sub->CYP Inductive Shielding

CYP450-mediated metabolic divergence of fluorinated vs. non-fluorinated indoles.

Quantitative Data Presentation

The most decisive empirical evidence for the fluorine advantage is observed in in vitro microsomal stability assays. By tracking the half-life (


) and intrinsic clearance (

) of matched molecular pairs, we can mathematically validate the structural modification.

The following table summarizes preclinical benchmarking data comparing non-fluorinated indole templates against their selectively fluorinated analogs:

Table 1: Comparative Metabolic Stability in Liver Microsomes

Compound IDSub-type DescriptionMicrosomal Half-life (

, min)
Intrinsic Clearance (

)
Trend Outcome
UT-155 Non-fluorinated indole12.35High (Unquantified)Rapidly cleared
UT-155 (Analog 32c) CF3-substituted indole53.711.29 mL/min/mg>4x Stability increase
Unsubstituted Indole Baseline Scaffold~15.00HighRapidly cleared
5-Fluoroindole (5-FI) Fluorinated indole144.209.0 mL/min/kg~10x Stability increase

(Data parameterized from comparative preclinical benchmarks utilizing rodent liver microsomes[3])

Experimental Methodology: Self-Validating Microsomal Stability Protocol

To generate the high-fidelity clearance data presented in Table 1, analytical rigor is mandatory. The following protocol details our optimized methodology for quantifying metabolic stability.

Why this is a "Self-Validating System": A valid pharmacokinetic assay must internally control for non-enzymatic degradation and matrix suppression. This protocol utilizes a strict -NADPH negative control to isolate true CYP450 clearance from chemical instability, and leverages an isotopic Internal Standard (IS) during LC-MS/MS to normalize extraction recovery and ionization variance.

Phase 1: Matrix Preparation
  • Buffer Setup: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2. Causality: This precisely mimics the physiological pH and ionic strength required for optimal CYP450 conformational activity.

  • Microsome Dilution: Thaw cryopreserved liver microsomes (human or rodent) on ice and dilute into the buffer to a final working protein concentration of 0.5 mg/mL.

Phase 2: Reaction Initiation
  • Compound Spiking: Add the test compound (e.g., 5-Fluoroindole) dissolved in pure DMSO to the microsomal suspension. Keep final DMSO concentration <0.1% (v/v) to prevent solvent-induced denaturation of the CYP450 enzymes.

  • Thermal Equilibration: Pre-incubate the microplates at 37°C for 5 minutes.

  • Enzymatic Kick-off: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM. Causality: CYP450 is a monooxygenase; it absolutely requires continuous electron donation from NADPH via CYP450-reductase to reduce molecular oxygen and execute hydroxylation.

Phase 3: Time-Course Sampling & Quenching
  • Kinetic Sampling: At defined intervals (

    
     minutes), extract a 50 µL aliquot from the reaction mixture.
    
  • Instant Quench: Immediately inject the aliquot into 150 µL of ice-cold acetonitrile (MeCN) spiked with the analytical Internal Standard. Causality: Cold MeCN instantaneously precipitates the microsomal proteins, completely freezing the enzymatic reaction in time.

Phase 4: Downstream LC-MS/MS Analysis
  • Clarification: Centrifuge the quenched plates at 4,000 RPM for 15 minutes at 4°C to pellet the denatured proteins.

  • Quantification: Transfer the supernatant to an LC-MS/MS system. Plot the natural logarithm (

    
    ) of the remaining parent drug peak area ratio against time. The slope (
    
    
    
    ) directly yields the half-life (
    
    
    ).

Stability_Workflow Prep Matrix Prep 0.5 mg/mL Microsomes Equil Self-Validation +/- NADPH Controls Prep->Equil Incubate Initiation 1 µM Drug @ 37°C Equil->Incubate Quench Protein Precipitation Ice-cold MeCN + IS Incubate->Quench Analysis Quantification LC-MS/MS Analysis Quench->Analysis

High-fidelity workflow for validating CYP450-mediated intrinsic clearance.

Conclusion

The comparative analysis conclusively demonstrates that transitioning from a non-fluorinated to a selectively fluorinated indole analog fundamentally alters a candidate's pharmacokinetic destiny. Experimental endpoints systematically prove that fluorination heavily extends the metabolic half-life by arresting CYP450-mediated oxidation[3]. For researchers and drug discovery professionals, utilizing fluorine acts as an elegant chemical lever—allowing us to retain the profound receptor-binding affinities of the privileged indole scaffold while escaping its historical ADME liabilities.

References

  • 1-yl)
  • 4-Fluoroaniline | 371-40-4 - BenchChem URL
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated - ResearchGate URL
  • Making the negative positive – fluorination of indole - ResearchGate URL
  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES - ChemRxiv URL
  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles - BenchChem URL

Sources

A Head-to-Head Comparison of Synthetic Methods for Fluorinated Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into the indole scaffold is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide provides an in-depth, head-to-head comparison of the principal synthetic strategies for accessing these valuable compounds, offering insights into the causality behind methodological choices to empower researchers in drug discovery and development.

Two major strategic paradigms exist for the synthesis of fluorinated indoles: the Building Block Approach , which constructs the indole ring from pre-fluorinated precursors, and Late-Stage Fluorination , which introduces fluorine directly onto a pre-formed indole core. The choice between these strategies is a critical decision dictated by the specific research goal, be it target-oriented synthesis, library generation for structure-activity relationship (SAR) studies, or the late-stage modification of complex molecules.

Part 1: The Building Block Approach: Precision and Predictability

This strategy offers unparalleled control over the position of the fluorine atom, as its location is pre-determined by the starting material. This is crucial when a specific regioisomer is required for pharmacological activity.

Method A: Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction discovered in 1883, remains a workhorse for indole synthesis due to the wide availability of substituted phenylhydrazines.[3][4] The reaction condenses a (fluorinated) phenylhydrazine with an aldehyde or ketone under acidic conditions, proceeding through a key[5][5]-sigmatropic rearrangement.[4][6]

Causality of Experimental Design: The choice of acid catalyst (Brønsted or Lewis) and reaction temperature is critical.[4][7] Strongly electron-withdrawing fluorine atoms on the phenylhydrazine ring can deactivate the system, making the key[5][5]-sigmatropic rearrangement more challenging and potentially lowering yields.[3] Therefore, more forcing conditions, such as high-temperature reflux in polyphosphoric acid (PPA) or acetic acid, are often necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 6-fluoro-2-methyl-1H-indole via Fischer Synthesis [3]

  • Hydrazone Formation: To a solution of (4-fluorophenyl)hydrazine (1.0 eq) in glacial acetic acid, add acetone (1.1 eq). Stir the mixture at room temperature for 1 hour until hydrazone formation is complete (monitored by TLC).

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The acid catalyzes the tautomerization and subsequent[5][5]-sigmatropic rearrangement.

  • Workup: After cooling, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the target indole.

Advantages:

  • Regiochemical Certainty: The fluorine position is unambiguously defined by the choice of the fluorophenylhydrazine starting material.

  • Cost-Effectiveness: Starting materials are often commercially available and relatively inexpensive for common substitution patterns.

Limitations:

  • Harsh Conditions: Requires high temperatures and strong acids, which can limit functional group tolerance.

  • Substrate Scope: The availability of more complex or uniquely substituted fluorophenylhydrazines can be limited.

Method B: Palladium-Catalyzed Larock Indole Synthesis

A more modern and versatile alternative is the Larock indole synthesis, a powerful heteroannulation reaction that couples an ortho-haloaniline with a disubstituted alkyne using a palladium catalyst.[8][9] This method generally offers milder conditions and broader functional group compatibility compared to the Fischer synthesis.[10][11]

Causality of Experimental Design: The Larock synthesis is a complex catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination.[8] The choice of base (e.g., K2CO3), ligands (e.g., PPh3), and additives like LiCl is crucial for catalyst turnover and efficiency. The reaction's regioselectivity is typically governed by sterics, with the bulkier substituent on the alkyne directing itself to the C2 position of the resulting indole.[10] The use of fluorinated ortho-iodoanilines allows for the precise construction of fluorinated indoles under conditions that preserve sensitive functional groups.

Experimental Protocol: Synthesis of 5-fluoro-2,3-diphenyl-1H-indole via Larock Heteroannulation [8]

  • Reaction Setup: In a sealed tube, combine 4-fluoro-2-iodoaniline (1.0 eq), diphenylacetylene (1.2 eq), palladium(II) acetate (Pd(OAc)2, 5 mol%), and potassium carbonate (K2CO3, 2.5 eq) in DMF.

  • Reaction Execution: Degas the mixture with argon, then heat to 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Extraction & Purification: Dilute the filtrate with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Larock_Workflow sub Substrate Mixing (o-iodoaniline, alkyne, Pd catalyst, base) reaction Inert Atmosphere Reaction at 100-120°C sub->reaction filter Catalyst Filtration (Celite) reaction->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Final Product: Fluorinated Indole purify->product

Part 2: Late-Stage C-H Fluorination: Modifying Complex Scaffolds

Late-stage fluorination (LSF) is an exceptionally powerful strategy, particularly in drug development, as it allows for the direct introduction of fluorine onto a complex, pre-existing indole-containing molecule.[12][13] This can rapidly generate novel analogs for SAR studies without the need for lengthy de novo synthesis.

Method C: Electrophilic Fluorination with Selectfluor®

The most common approach for LSF of indoles involves electrophilic fluorinating reagents, with Selectfluor (F-TEDA-BF4) being a prominent example.[14][15] This reagent is a stable, easy-to-handle solid that delivers an electrophilic fluorine ("F+").

Causality of Experimental Design: The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most common site for electrophilic attack.[16] The reaction mechanism involves the attack of the C3-C2 double bond onto the electrophilic fluorine source. The regioselectivity is a direct consequence of this inherent electronic property. Reactions are typically run in polar aprotic solvents like acetonitrile to solubilize the reagents.[14][17] Depending on the substrate and conditions, monofluorination, difluorination, or even oxidative fluorination to form fluorooxindoles can occur.[5][17][18]

Experimental Protocol: C3-Monofluorination of 1-Methyl-2-phenylindole [14]

  • Reaction Setup: Dissolve 1-methyl-2-phenylindole (1.0 eq) in acetonitrile (MeCN) in a flask protected from light.

  • Reagent Addition: Add Selectfluor (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Workup & Purification: Quench the reaction with water and extract with dichloromethane. The combined organic layers are dried, concentrated, and purified by silica gel chromatography to afford 3-fluoro-1-methyl-2-phenylindole.

LSF_Workflow sub Indole Substrate in Acetonitrile reagent Add Selectfluor® (Electrophilic F+ Source) sub->reagent reaction Stir at Room Temp (1-3 hours) reagent->reaction workup Aqueous Quench & Extraction reaction->workup purify Column Chromatography workup->purify product Final Product: C3-Fluorinated Indole purify->product

Advantages:

  • Rapid Diversification: Allows for the direct fluorination of advanced intermediates or final products.

  • Atom Economy: C-H functionalization avoids the need for pre-installed leaving groups.

Limitations:

  • Regioselectivity Challenges: While C3 is the default position, achieving selectivity at other positions (C2, C4-C7) on the indole ring is a significant challenge and often requires directing-group strategies.[19]

  • Over-reaction: The formation of difluorinated or oxidized byproducts can be an issue.[18]

Part 3: Head-to-Head Performance Comparison

The optimal synthetic strategy is highly dependent on the project's specific needs. The table below summarizes the key performance characteristics of the discussed methods to aid in this critical decision-making process.

FeatureFischer Indole SynthesisLarock Indole SynthesisLate-Stage Electrophilic Fluorination
Primary Use Case Large-scale synthesis of specific regioisomers from simple precursors.Assembly of complex indoles with high functional group tolerance.Rapid, late-stage diversification of advanced molecules for SAR.
Regioselectivity Excellent (pre-determined by starting material).Very Good (controlled by sterics of the alkyne).[10]Moderate to Poor (inherently favors C3; other positions are challenging).[16]
Functional Group Tolerance Poor to Moderate (sensitive to strong acid and high heat).Good to Excellent (milder, neutral conditions).Good (but sensitive to other electron-rich sites).
Reaction Conditions Harsh (strong acid, high temp).[7]Mild to Moderate (Pd catalyst, 100-120 °C).Mild (room temperature).[14]
Starting Materials Readily available fluorinated phenylhydrazines.[3]Requires ortho-haloanilines and alkynes.Requires pre-formed indole core and an electrophilic F+ source.
Key Advantage Cost-effective, predictable regiochemistry.High versatility and functional group compatibility.Speed and applicability to complex molecules.[12]
Key Limitation Limited functional group tolerance.Catalyst cost and sensitivity.Lack of regiochemical control beyond C3.

Conclusion and Future Outlook

The synthesis of fluorinated indoles is a dynamic field with a rich arsenal of methodologies. The classical Fischer indole synthesis provides a reliable and cost-effective route when precise regiochemical control is paramount and the substrate can withstand harsh conditions. For more delicate substrates and complex targets, modern transition-metal-catalyzed methods like the Larock indole synthesis offer superior functional group tolerance and versatility.

The advent of late-stage C-H fluorination has revolutionized the exploration of chemical space in drug discovery. Its power lies in the ability to rapidly generate fluorinated analogs from advanced intermediates, accelerating the optimization of lead compounds. However, the Achilles' heel of this approach remains regiocontrol. The development of new catalytic systems that enable the selective C-H fluorination of every position on the indole ring is a major ongoing challenge. Future innovations in transition-metal catalysis, photoredox catalysis, and electrochemistry will undoubtedly provide even more powerful tools for the precise and efficient synthesis of these vital molecules.[15][19][20]

References

  • Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. (2024). [Link]

  • Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles from 2-alkynylaryl isothiocyanates or 2-alkynylanilines. Organic Chemistry Frontiers. (2021). [Link]

  • An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. Organic Letters. (2011). [Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. (2011). [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. (1999). [Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. (2011). [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. (2000). [Link]

  • Electrosynthesis of fluorinated indole derivatives. ResearchGate. (2023). [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. (2024). [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. (1999). [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. ResearchGate. (2018). [Link]

  • The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. (2008). [Link]

  • Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. Organic Letters. (2015). [Link]

  • Structures of some bioactive fluorinated indole derivatives. ResearchGate. (2016). [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. (2017). [Link]

  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. (2020). [Link]

  • Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. (2024). [Link]

  • Larock indole synthesis. Wikipedia. (n.d.). [Link]

  • Fischer indole synthesis. Wikipedia. (n.d.). [Link]

  • The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society. (2023). [Link]

  • Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. (n.d.). [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Larock Indole Synthesis. SynArchive. (n.d.). [Link]

  • Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. (n.d.). [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. (2000). [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. (2016). [Link]

  • Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. PMC. (2023). [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. (2014). [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. (2017). [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. MDPI. (2024). [Link]

  • Site-selectivity study a Regioselectivity for indoles. ResearchGate. (2020). [Link]

Sources

Safety Operating Guide

(5-Fluoro-1H-indol-4-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that chemical handling and waste disposal are not just bureaucratic hurdles; they are critical scientific operations. The mismanagement of halogenated amines can lead to severe environmental contamination, equipment degradation in municipal incinerators, and significant compliance penalties.

This guide provides the causality-driven logic and step-by-step, self-validating protocols required for the safe handling and disposal of (5-Fluoro-1H-indol-4-yl)methanamine .

Chemical Risk Profiling & Causality

Before deploying a disposal protocol, we must analyze the molecule's structural components to understand why specific waste streams are mandated. (5-Fluoro-1H-indol-4-yl)methanamine is a valuable building block in medicinal chemistry, extensively utilized for its bio-active indole core[1]. However, its structural elements dictate strict environmental controls.

  • The Fluorine Atom (Halogen): The presence of the C-F bond categorizes this compound as a halogenated organic[1]. Upon combustion, fluorinated compounds generate hydrogen fluoride (HF) gas. Standard organic waste incinerators cannot process HF; the waste must be routed to specialized facilities equipped with alkaline scrubbers to neutralize HF and NOx emissions.

  • The Primary Amine (Base): The methanamine group acts as a Brønsted-Lowry base. In liquid waste carboys, indiscriminate mixing of this basic amine with highly concentrated acidic waste or oxidizers can trigger exothermic reactions[2].

  • The Indole Core: Indole derivatives are heavily researched for antimicrobial and biological activities[1]. This inherent bioactivity means the compound is ecologically hazardous; sink or sewer disposal is strictly prohibited, as it can disrupt aquatic ecosystems[3],[4].

Quantitative Chemical Profile
ParameterData / SpecificationOperational Implication
CAS Number 1425932-32-6[1]Use for precise EHS waste logging.
Molecular Formula C9H9FN2[1]Confirms presence of F and N (requires scrubber incineration).
Molecular Weight 164.18 g/mol [1]Used to calculate neutralization equivalents for large spills.
Functional Groups Primary amine, Fluoroindole[1]Basic (reacts with acids); Lipophilic (water-insoluble residue).

Waste Segregation Logic

A common operational error in drug discovery labs is dissolving small amounts of a fluorinated compound in a non-halogenated solvent (like Methanol or Ethyl Acetate) and discarding the mixture into the "Non-Halogenated" waste bin.

The Rule of Halogen Contamination: If a non-halogenated waste stream is mixed with even a fraction of halogenated material, the entire container must be reclassified and disposed of as halogenated waste[3]. Halogenated disposal incurs significantly higher logistical costs[3]. Therefore, source segregation is critical.

G A (5-Fluoro-1H-indol-4-yl) methanamine Waste B Physical State? A->B C Solid Residue or Powder B->C Dry D Liquid Solution B->D Solvated H Halogenated Solid Waste Stream C->H E Solvent Type? D->E F Halogenated Solvent (e.g., DCM) E->F G Non-Halogenated Solvent (e.g., Methanol) E->G F-atom mandates halogenated classification I Halogenated Liquid Waste Stream F->I G->I J Incineration with HF/NOx Scrubbers H->J I->J

Disposal segregation workflow for fluorinated amine laboratory waste.

Step-by-Step Methodologies (Self-Validating Systems)

To ensure uncompromised safety, every disposal workflow must be self-validating—meaning the protocol includes a built-in verification step to confirm the hazard has been eliminated before proceeding.

Protocol A: Empty Container Decommissioning (Triple-Rinse)

Chemical residues represent a persistent health and compliance threat. Under EPA guidelines, empty containers that held hazardous chemicals must be triple-rinsed before they can be classified as regular trash[3].

  • Solvent Selection: In a certified fume hood, select a solvent capable of dissolving the amine (e.g., Methanol or Dichloromethane).

  • First Rinse: Add a solvent volume equal to approximately 5% of the container's total capacity[3]. Cap tightly and agitate thoroughly to ensure the solvent contacts all internal surfaces.

  • Transfer: Pour the rinsate directly into the designated Halogenated Liquid Waste carboy[3],[5].

  • Repeat: Execute Steps 2 and 3 two additional times.

  • Validation Step (Visual & Chemical): Inspect the glass under bright light. If any particulate or film remains, the validation fails, and a fourth rinse is required. If clear, the container is chemically decommissioned.

  • Defacement: Completely deface or remove the original chemical label and discard the cap[3]. The glass may now be disposed of in standard, non-hazardous broken glass or solid waste receptacles[5].

Protocol B: Solid Powder Spill Clean-Up

Because of the primary amine, the compound is slightly basic and can act as an irritant. Dry sweeping is prohibited as it aerosolizes the active pharmaceutical intermediate (API) dust.

  • Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Cover the spilled powder with a wet paper towel to prevent aerosolization.

  • Collection: Carefully wipe up the dampened material and transfer the debris into a sealable hazardous waste bag.

  • Neutralization Wash: Wash the contaminated bench surface with a mild, dilute acid (e.g., 1% citric acid solution) to chemically neutralize any microscopic primary amine residues[5].

  • Validation Step (pH Test): Swab the cleaned bench area with a piece of moistened, multi-range pH paper[5]. A resulting pH of ~7 confirms the complete eradication of the basic amine residue. If the pH is >7, repeat Step 3.

  • Final Disposal: Seal the waste bag, label it meticulously as "Halogenated Solid Waste - Spill Debris (Contains Fluorinated Amine)," and submit it for EHS pickup[3].

References

  • Benchchem. "(5-Fluoro-1H-indol-4-yl)methanamine - Benchchem". Benchchem.
  • HKUST / Emory University. "Chemical Waste Disposal Guidelines".
  • Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste". Vanderbilt University.
  • USDA ARS. "Chemical Hygiene Plan".
  • National Research Council.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoro-1H-indol-4-yl)methanamine
Reactant of Route 2
(5-Fluoro-1H-indol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.